2-Phenylpyrimidine-4,6-diol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDXDRUHQKVYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286860 | |
| Record name | 2-phenylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-71-7 | |
| Record name | 13566-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-phenylpyrimidine-4,6-diol, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. This document details the core synthetic methodology, provides a step-by-step experimental protocol, and presents relevant physicochemical and biological data.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. The 2-phenylpyrimidine scaffold, in particular, has garnered significant attention from the scientific community due to its prevalence in molecules exhibiting a broad spectrum of pharmacological activities. Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of various enzymes and receptors, demonstrating their potential in the development of novel therapeutics.
Notably, certain 2-phenylpyrimidine derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a prime target for anticancer drug development. The synthesis of the core this compound structure is a crucial first step in the exploration of this chemical space for the discovery of new and improved therapeutic agents.
Core Synthesis
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between benzamidine and diethyl malonate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of diethyl malonate and subsequent nucleophilic attack and cyclization with benzamidine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the characterization and quality control of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem CID: 241011 |
| Molecular Weight | 188.18 g/mol | PubChem CID: 241011 |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | >300 °C (decomposes) | Estimated from similar compounds |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol | Inferred from chemical structure |
Reaction Yield
The yield of the synthesis of this compound via the condensation of benzamidine and diethyl malonate is typically in the range of 75-85%, based on analogous reactions reported in the literature for similar 2-substituted pyrimidine-4,6-diols.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Benzamidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 32.0 g (0.2 mol) of diethyl malonate dropwise with continuous stirring. After the addition is complete, add 31.3 g (0.2 mol) of benzamidine hydrochloride in portions.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
B-Cell Receptor (BCR) Signaling Pathway
As derivatives of 2-phenylpyrimidine have shown activity as BTK inhibitors, understanding the BCR signaling pathway is crucial for drug development professionals. The following diagram illustrates the central role of BTK in this pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
References
An In-depth Technical Guide to 2-Phenylpyrimidine-4,6-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-phenylpyrimidine-4,6-diol. This pyrimidine derivative is a versatile scaffold in medicinal chemistry, with analogues exhibiting a range of biological activities, including antifungal, kinase inhibition, and receptor agonism. This document consolidates available physicochemical data, details a common synthetic protocol, and presents relevant biological pathways where derivatives of this core structure are active. Due to the limited availability of public domain experimental data, some spectral information is presented in a predicted format to guide researchers.
Chemical Identity and Properties
This compound, also known by its tautomeric form 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, is a heterocyclic organic compound. Its core structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position and hydroxyl groups at the 4- and 6-positions.
Structure and Tautomerism
The structure of this compound is characterized by the presence of a phenyl ring attached to a dihydroxypyrimidine core. A critical feature of this molecule is its existence in multiple tautomeric forms. The diol form can tautomerize to the keto-enol and diketo forms. The IUPAC name, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, reflects the predominance of the keto-enol tautomer in many contexts[1]. The equilibrium between these forms can be influenced by the solvent, pH, and solid-state packing.
Canonical SMILES: C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O[1]
InChI: InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-hydroxy-2-phenyl-1H-pyrimidin-6-one | --INVALID-LINK--[1] |
| CAS Number | 13566-71-7 | --INVALID-LINK--[1] |
| Melting Point | 325-330 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 5.04 ± 0.10 | --INVALID-LINK-- |
| Synonyms | 2-Phenyl-4,6-pyrimidinediol, 4,6-Dihydroxy-2-phenylpyrimidine | --INVALID-LINK--[1] |
Spectral and Crystallographic Data
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns for pyrimidine derivatives involve cleavages of the ring and its substituents.
Key MS Fragments (m/z): 188 (M⁺), 147, 104, 109[1].
A plausible fragmentation pathway involves the loss of HNCO (43 Da) from the pyrimidine ring, a common fragmentation for uracil and its derivatives, which would lead to a fragment at m/z 145. The fragment at m/z 104 could correspond to the benzonitrile cation [C₆H₅CN]⁺.
NMR Spectroscopy (Predicted)
Precise, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the chemical structure and data from analogous compounds, a predicted set of chemical shifts is provided below. These predictions should be used as a guide and confirmed by experimental analysis. The tautomeric equilibrium will significantly influence the observed spectra, particularly in different solvents. The predicted values below are for the 4-hydroxy-2-phenyl-1H-pyrimidin-6-one tautomer.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.8 - 8.2 | m |
| Phenyl-H (meta, para) | 7.3 - 7.6 | m |
| Pyrimidine-H5 | 5.5 - 6.0 | s |
| N-H | 10.0 - 12.0 | br s |
| O-H | 9.0 - 11.0 | br s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C2 | 155 - 160 |
| Pyrimidine-C4 | 160 - 165 |
| Pyrimidine-C6 | 160 - 165 |
| Pyrimidine-C5 | 90 - 95 |
| Phenyl-C1' (ipso) | 130 - 135 |
| Phenyl-C2'/C6' (ortho) | 127 - 130 |
| Phenyl-C3'/C5' (meta) | 128 - 131 |
| Phenyl-C4' (para) | 130 - 133 |
Crystal Structure
As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its crystal structure would provide invaluable information on its solid-state tautomeric form, intermolecular interactions (such as hydrogen bonding), and crystal packing.
Synthesis
A common and effective method for the synthesis of this compound is the condensation of a benzamidine precursor with a malonic ester derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.
Materials:
-
Benzamidine hydrochloride
-
Dimethyl malonate
-
Sodium methoxide (30% solution in methanol)
-
Anhydrous methanol
-
Water
-
Acetic acid
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent) in anhydrous methanol.
-
Under stirring, slowly add a 30% solution of sodium methoxide in methanol (3 equivalents). The formation of a sodium chloride precipitate may be observed.
-
Heat the reaction mixture to 55 °C and stir continuously for 2 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water to obtain a clear solution.
-
Acidify the solution by the dropwise addition of acetic acid until a white precipitate forms.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water, methanol, and acetone.
-
Dry the product under vacuum to yield this compound as a white solid.
Biological Relevance and Signaling Pathways
While this compound itself is not a widely studied therapeutic agent, its core structure is present in numerous compounds designed to interact with various biological targets. The following sections describe key signaling pathways where derivatives of this scaffold have shown activity.
Antifungal Activity via CYP51 Inhibition
Derivatives of 2-phenylpyrimidine have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
Bruton's Tyrosine Kinase (BTK) Inhibition
Certain 2-phenylpyrimidine derivatives have been designed as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in B-cell malignancies and autoimmune diseases.
GPR119 Agonism
Derivatives of 2-phenylpyrimidine have also been explored as agonists for G protein-coupled receptor 119 (GPR119), a receptor involved in glucose homeostasis. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin secretion from pancreatic β-cells and the release of incretin hormones from the gut.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and the presence of labile protons).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters are typically sufficient. A D₂O exchange experiment can be performed to confirm the identity of N-H and O-H protons.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the chemical shifts of the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, considering the predicted values and known substituent effects.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe with electron ionization (EI) is a common method.
-
-
Ionization:
-
Ionize the sample using a standard electron energy of 70 eV for EI.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.
-
Conclusion
This compound is a valuable heterocyclic compound with a structure that lends itself to further chemical modification. While detailed experimental characterization data for the parent compound is sparse in the public domain, this guide provides a consolidated resource of its known properties, a reliable synthetic method, and an overview of the biological pathways in which its derivatives have shown significant activity. The provided protocols and predicted data offer a starting point for researchers interested in exploring the chemistry and therapeutic potential of this important structural scaffold. Further experimental work to fully characterize this compound is highly encouraged to facilitate its use in drug discovery and development.
References
The Biological Versatility of 2-Phenylpyrimidine-4,6-diol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-phenylpyrimidine-4,6-diol, which exist in tautomeric equilibrium with 2-phenyl-1H-pyrimidine-4,6-dione, have garnered significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.
Overview of Biological Activities
Derivatives of the this compound core have been investigated for a range of therapeutic applications, demonstrating notable efficacy in several key areas:
-
Antifungal Activity: Certain derivatives act as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, leading to a significant antifungal effect against various pathogenic fungi.[1]
-
Anticancer Activity: This class of compounds has shown promise in oncology, particularly through the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[2] Inhibition of BTK can induce cell cycle arrest and apoptosis in leukemia cell lines.[2]
-
Anti-inflammatory and Neuroprotective Effects: Some 2-phenylpyrimidine derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. Their inhibitory action suggests potential for both symptomatic relief and disease modification.
This guide will delve into the quantitative data supporting these activities, the experimental protocols used for their determination, and the signaling pathways through which they exert their effects.
Quantitative Biological Data
The biological activity of this compound derivatives is quantified using various in vitro and cellular assays. The following tables summarize key data from published studies, focusing on antifungal and anticancer (Bruton's tyrosine kinase inhibition) activities.
Table 1: Antifungal Activity of 2-Phenylpyrimidine Derivatives
| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |
| YW-01 | Candida albicans | 8 | [1] |
| YW-01 | Candida tropicalis | 4 | [1] |
| YW-01 | Cryptococcus neoformans | 16 | [1] |
| C6 | Seven pathogenic fungi | Superior to fluconazole | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitory Activity
| Compound ID | Assay Type | Target Cell Line(s) | IC50 (μM) | BTK Inhibition (%) @ 100 nM | Reference |
| 11g | Anti-proliferation | HL60 | 3.66 | 82.76 | [2] |
| 11g | Anti-proliferation | Raji | 6.98 | 82.76 | [2] |
| 11g | Anti-proliferation | Ramos | 5.39 | 82.76 | [2] |
| Ibrutinib (Control) | Anti-proliferation | Raji | 14.5 | 99.4 | [2] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following sections describe the key experimental protocols employed in the evaluation of this compound derivatives.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1]
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains using a broth microdilution assay.
Procedure:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Preparation of Drug Dilutions: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.
Bruton's Tyrosine Kinase (BTK) Inhibition Assay
The inhibitory activity against BTK is commonly assessed using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP formed in a kinase reaction is a direct measure of enzyme activity. The ADP-Glo™ assay converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the appropriate kinase buffer.
-
Kinase Reaction Setup: In a 96-well plate, the recombinant human BTK enzyme is added to wells containing the test compound dilutions or a vehicle control and incubated to allow for compound binding.
-
Initiation of Kinase Reaction: A solution of ATP and a suitable BTK substrate (e.g., poly(Glu,Tyr) 4:1) is added to each well to start the reaction. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP.
-
ADP Detection: Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
The effect of the compounds on the viability and proliferation of cancer cell lines is frequently determined using the MTT assay.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][4][5][6][7]
Procedure:
-
Cell Seeding: Cells (e.g., Raji, HL60, Ramos) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows are invaluable tools for understanding the complex biological activities of these compounds.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-phenylpyrimidine derivatives.
Caption: A generalized workflow for the discovery and development of 2-phenylpyrimidine derivatives.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition
The diagram below outlines the BTK signaling pathway, a key target for anticancer 2-phenylpyrimidine derivatives.
Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.
Conclusion
The this compound scaffold and its tautomeric dione form represent a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent antifungal and anticancer effects. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the therapeutic potential of this chemical class into clinical applications.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the Tautomerism and Stability of 2-phenylpyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 2-phenylpyrimidine-4,6-diol, their relative stability, and the methodologies used for their investigation. While direct experimental quantitative data for this specific molecule is limited in published literature, this document extrapolates from established principles of pyrimidine chemistry, supported by computational and spectroscopic studies on analogous compounds.
Introduction: The Significance of Tautomerism in Pyrimidine Derivatives
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a phenomenon of critical importance in medicinal chemistry. For heterocyclic compounds like pyrimidine derivatives, the predominant tautomeric form can significantly influence physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic profile and its interaction with biological targets. This compound, with its multiple sites for proton transfer, presents a rich tautomeric landscape. A thorough understanding of its tautomeric equilibria is therefore essential for rational drug design and development.
Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms. The principal equilibrium is the keto-enol tautomerism involving the hydroxyl groups at positions 4 and 6 and the adjacent ring nitrogens. The three most significant tautomers are the dienol, the keto-enol, and the diketo forms.
-
Dienol form: this compound
-
Keto-enol form: 4-hydroxy-2-phenyl-1(6)H-pyrimidin-6(1H)-one
-
Diketo form: 2-phenyl-1,5-dihydropyrimidine-4,6-dione
The IUPAC name for this compound, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, suggests that the keto-enol form is considered the primary representation. Computational and experimental studies on analogous pyrimidine-4,6-diones generally indicate a preference for the keto forms in various solvents, largely due to the greater stability of the amide functionality.
Below is a graphical representation of the tautomeric equilibrium.
Caption: Tautomeric equilibrium of this compound.
Stability Analysis: Quantitative Data
The following table summarizes hypothetical, yet realistic, quantitative data for the relative stabilities of the main tautomers of this compound in the gas phase and in a polar solvent like DMSO, based on extrapolations from computational studies of similar structures. These values are for illustrative purposes and would require specific computational or experimental verification.
| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol) |
| Diketo | 0.00 (Reference) | 0.00 (Reference) |
| Keto-Enol | +2.5 | +1.8 |
| Dienol | +8.0 | +6.5 |
Note: These values are illustrative and based on trends observed in analogous compounds. The diketo form is generally the most stable in both non-polar and polar environments.
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to 2-substituted pyrimidine-4,6-diones involves the condensation of a substituted amidine with a malonic ester derivative.
Protocol:
-
Preparation of Benzamidine: Benzamidine can be prepared from benzonitrile by reacting it with ammonium chloride and a strong base, or it can be purchased commercially.
-
Condensation Reaction:
-
In a round-bottom flask, dissolve diethyl malonate (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of sodium ethoxide in ethanol (2 equivalents).
-
To this mixture, add benzamidine hydrochloride (1 equivalent).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Computational Analysis of Tautomeric Stability
Density Functional Theory (DFT) calculations are a robust method for determining the relative stabilities of tautomers.
Protocol:
-
Structure Optimization:
-
Build the 3D structures of the dienol, keto-enol, and diketo tautomers.
-
Perform geometry optimization for each tautomer in the gas phase using a functional such as B3LYP or M06-2X with a basis set like 6-311+G(d,p).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Solvation Effects:
-
To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) with the desired solvent (e.g., water, DMSO).
-
Perform geometry optimizations and frequency calculations for each tautomer within the chosen solvation model.
-
-
Energy Calculation and Analysis:
-
Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.
-
The relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable tautomer can be calculated to determine their relative populations at equilibrium.
-
Caption: Workflow for computational analysis of tautomer stability.
Spectroscopic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for identifying the predominant tautomer in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
(Optional) Acquire 2D spectra like HSQC and HMBC for unambiguous peak assignment.
-
-
Data Analysis:
-
¹H NMR: Look for signals indicative of specific tautomers. A broad singlet corresponding to an N-H proton would support the presence of a keto form. The chemical shifts of the C5-H proton will also differ between tautomers.
-
¹³C NMR: The chemical shifts of the C4 and C6 carbons are highly informative. In the diketo form, these carbons will appear in the typical carbonyl region (~160-170 ppm). In the dienol form, they will be in the aromatic/olefinic region characteristic of a carbon attached to a hydroxyl group (~150-160 ppm).
-
Quantification: If distinct signals for different tautomers are observed, their relative ratio can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.
-
4.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol or water). Prepare a series of dilutions to find a suitable concentration for measurement (typically in the micromolar range).
-
Data Acquisition: Record the UV-Vis absorption spectrum for the compound in each solvent over a range of approximately 200-400 nm.
-
Data Analysis: The different tautomers will have distinct chromophores and thus different absorption maxima (λmax). A shift in λmax upon changing solvent polarity can indicate a shift in the tautomeric equilibrium. Generally, the more conjugated dienol form is expected to have a longer wavelength absorption maximum compared to the keto forms.
Caption: Workflow for spectroscopic analysis of tautomerism.
Conclusion
The tautomeric equilibrium of this compound is a crucial factor influencing its chemical and biological properties. While direct quantitative data is sparse, a combination of computational modeling and spectroscopic analysis provides a robust framework for its investigation. Based on studies of analogous compounds, it is predicted that the diketo form is the most stable tautomer, with its prevalence influenced by solvent polarity. The detailed protocols provided in this guide offer a clear path for researchers to further elucidate the tautomeric landscape of this and related pyrimidine derivatives, aiding in the development of novel therapeutics.
Crystal Structure Analysis of 2-Phenylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of 2-phenylpyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the common synthetic routes, detailed experimental protocols for single-crystal X-ray diffraction, and explores the structural basis of their interaction with key biological targets.
Introduction
2-Phenylpyrimidine derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including activities as kinase inhibitors and antifungal agents. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and selectivity. This guide serves as a comprehensive resource for researchers engaged in the synthesis and structural characterization of this important class of molecules.
Synthesis of 2-Phenylpyrimidine Derivatives
The synthesis of 2-phenylpyrimidine derivatives can be achieved through various established methods. A common and effective approach involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. The following is a generalized experimental protocol based on methodologies frequently reported in the literature.[1]
General Experimental Protocol for Synthesis
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Ammonium chloride
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Iron powder (Fe)
-
Acryloyl chloride
-
Appropriate amine or phenylamine
-
Solvents: Dimethyl sulfoxide (DMSO), Methanol, Ethanol, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., Triethylamine, Potassium carbonate)
Procedure:
-
Synthesis of Benzonitrile (2): A mixture of the starting 4-substituted benzaldehyde (1) and hydroxylamine hydrochloride in DMSO is heated to 100°C for 30 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the benzonitrile derivative.[1]
-
Formation of Benzamidine (3): The benzonitrile (2) is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature for 5 hours. Ammonium chloride is then added, and stirring is continued for another 4 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.[1]
-
Construction of the Pyrimidine Ring (4): The crude benzamidine (3) is suspended in ethanol, and diethyl malonate and sodium methoxide are added. The reaction mixture is refluxed for 4 hours under a nitrogen atmosphere. After cooling, the mixture is acidified, and the precipitate is collected by filtration, washed with water and ethanol, and dried to yield the 2-phenylpyrimidine-4,6-dione.[1]
-
Chlorination (5): The pyrimidine dione (4) is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF and heated at 100°C for 8 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to give the 4,6-dichloro-2-phenylpyrimidine.[1]
-
Reduction/Substitution: Further functionalization can be achieved through various reactions, such as reduction of a nitro group using Fe/NH₄Cl or nucleophilic substitution of the chloro groups with amines or other nucleophiles. For instance, substitution with an appropriate amine in THF with triethylamine at 0°C can yield the desired amino-substituted 2-phenylpyrimidine derivative.[1]
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific derivatives.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. The following protocol outlines the key steps involved in the crystal structure determination of a 2-phenylpyrimidine derivative.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified 2-phenylpyrimidine derivative is a commonly used method. Suitable solvents include ethanol, methanol, acetonitrile, or mixtures thereof. The solution should be left undisturbed in a dust-free environment.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and absorption. This step yields a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal system and space group are determined from the symmetry of the diffraction pattern. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data using a least-squares minimization procedure. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.[2]
Data Presentation: Crystallographic Data of 2-Phenylpyrimidine Derivatives
The following table summarizes representative crystallographic data for selected 2-phenylpyrimidine derivatives. A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) is recommended for a wider range of structures.
| Compound/CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) |
| Example 1 [2] | C₁₆H₁₅N₅ | Monoclinic | P2₁/c | 8.2521(6) | 10.2774(8) | 16.2102(12) | 90 | 92.070(2) | 90 | 1373.89(18) | 4 | 6.6 |
| Example 2 | - | - | - | - | - | - | - | - | - | - | - | - |
| Example 3 | - | - | - | - | - | - | - | - | - | - | - | - |
Note: This table is illustrative. Researchers should consult the CCDC for specific and detailed crystallographic information.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a 2-phenylpyrimidine derivative.
Biological Signaling Pathways
2-Phenylpyrimidine derivatives have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis. Understanding their mechanism of action at a molecular level is crucial for drug development.
Several 2-phenylpyrimidine derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.
Another important therapeutic application of 2-phenylpyrimidine derivatives is in the development of antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51 or Erg11). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
Conclusion
The crystal structure analysis of 2-phenylpyrimidine derivatives provides invaluable insights for the design and development of novel therapeutic agents. The combination of robust synthetic methodologies and powerful analytical techniques like single-crystal X-ray diffraction allows for a detailed understanding of their molecular architecture and biological function. This guide offers a foundational framework for researchers in this field, emphasizing the importance of a multidisciplinary approach that integrates synthetic chemistry, crystallography, and molecular biology.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 2-Phenylpyrimidine-4,6-diol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in its evaluation. This technical guide addresses the solubility of 2-phenylpyrimidine-4,6-diol, a heterocyclic compound with potential applications in medicinal chemistry. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides detailed experimental protocols for determining solubility, based on established methodologies for similar pyrimidine derivatives, and explores a relevant biological context for this class of compounds.
Quantitative Solubility Data
A thorough investigation of academic papers, patents, and chemical databases did not yield specific quantitative solubility data for this compound in any common laboratory solvents. The CAS number for this compound is 13566-71-7.[1] While studies on the solubility of other pyrimidine derivatives exist, they do not include the specific compound of interest.[2][3] The absence of this data highlights a knowledge gap and underscores the necessity for experimental determination for any research or development involving this molecule.
Experimental Protocols for Solubility Determination
To address the lack of available data, this section provides detailed methodologies for the experimental determination of solubility, adapted from protocols used for other pyrimidine derivatives.[2][4] These methods can be readily applied to this compound.
Thermodynamic Solubility Determination (Equilibrium Method)
This method determines the true equilibrium solubility of a compound and is considered the gold standard.
Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solid in the solvent reaches a maximum and constant value.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetone) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant. The sample should be immediately filtered through a suitable filter (e.g., 0.22 µm syringe filter) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/100mL, or mol/L.
Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature as described in the thermodynamic method.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound).
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant withdrawn.
Biological Context: Inhibition of CYP51
While specific signaling pathways involving this compound are not extensively documented, related 2-phenylpyrimidine derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51).[5] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals. Inhibition of CYP51 is a key mechanism for many antifungal drugs.
The following diagram illustrates the logical workflow for a preliminary assessment of a 2-phenylpyrimidine derivative as a potential CYP51 inhibitor.
Caption: Workflow for evaluating a 2-phenylpyrimidine derivative as a CYP51 inhibitor.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to conduct these essential measurements. The outlined protocols for thermodynamic and gravimetric solubility determination offer robust methods to generate reliable data. Furthermore, the exploration of the potential role of 2-phenylpyrimidine derivatives as CYP51 inhibitors provides a valuable biological context for future research and drug development efforts. The generation of solubility data is a critical next step in unlocking the full potential of this compound.
References
- 1. This compound | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-phenylpyrimidine-4,6-diol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-phenylpyrimidine-4,6-diol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its nomenclature, physicochemical properties, and potential biological activities based on studies of related derivatives. Furthermore, it includes a detailed experimental protocol for its synthesis and visual representations of its chemical tautomerism, synthetic workflow, and a generalized mechanism of action for its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the pyrimidine scaffold.
Nomenclature
The compound with the core structure of this compound is subject to keto-enol tautomerism, leading to several valid names.
-
Systematic IUPAC Name: 4-hydroxy-2-phenyl-1H-pyrimidin-6-one[1]
-
Common Synonyms: A variety of synonyms are used in literature and chemical databases for this compound. These include:
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 188.18 g/mol | PubChem[1] |
| Melting Point | 325-330 °C | ChemicalBook[2] |
| pKa (Predicted) | 5.04 ± 0.10 | ChemicalBook[2] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | ChemicalBook[2] |
| XLogP3 (Predicted) | 0.8 | PubChem[1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | ChemicalBook[2] |
Chemical Structure and Tautomerism
This compound exists as a mixture of tautomers in solution, primarily the diol form and the more stable keto-enol form, which is reflected in its IUPAC name, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one.
Caption: Tautomeric equilibrium of this compound.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively reported, the 2-phenylpyrimidine scaffold is a privileged structure in drug discovery. Derivatives have been shown to exhibit a wide range of pharmacological activities.
-
Antifungal Activity: Certain 2-phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi. This makes them promising candidates for the development of new antifungal agents.[3][4]
-
Kinase Inhibition: The pyrimidine core is central to many kinase inhibitors. For example, derivatives of 2-phenyl pyrimidine have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[5]
-
Xanthine Oxidase Inhibition: Substituted 2-phenylpyrimidine-4-ol derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This suggests a potential therapeutic application for hyperuricemia and gout.[6]
-
G-Protein Coupled Receptor (GPCR) Agonism: Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists of GPR119, a receptor involved in glucose homeostasis, indicating potential for antidiabetic therapies.[7]
The core structure of this compound serves as a valuable starting point for the synthesis of compound libraries targeting these and other biological targets.
Caption: Generalized mechanism of enzyme inhibition by 2-phenylpyrimidine derivatives.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of an amidine with a malonic ester derivative.[2]
Materials:
-
Benzamidine hydrochloride
-
Dimethyl malonate (or diethyl malonate)
-
Sodium methoxide (30% solution in methanol)
-
Anhydrous methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent) in anhydrous methanol.
-
Base Addition: While stirring, slowly add a solution of sodium methoxide (3 equivalents) in methanol to the reaction mixture. The formation of a sodium chloride precipitate will be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Isolation: The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to a pH that precipitates the product.
-
Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a versatile chemical scaffold with significant potential for drug discovery and development. While the biological profile of the parent compound is not fully elucidated, the diverse and potent activities of its derivatives highlight the importance of this chemical class. This guide provides essential data and protocols to facilitate further research into the synthesis of new analogues and the exploration of their therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.
References
- 1. This compound | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 95% , 13566-71-7 - CookeChem [cookechem.com]
- 3. cenmed.com [cenmed.com]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-pyrimidine-4,6-diol | CymitQuimica [cymitquimica.com]
- 6. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-[2-(4,5-Dihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-4,6-dihydroxy-phenyl]-3-(4-hydroxy-phenyl)-propan-1-one | C21H24O9 | CID 44291236 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Phenylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of phenylpyrimidine compounds, a versatile class of molecules with significant therapeutic potential across oncology, mycology, and inflammatory diseases. The information presented herein is intended to support research and development efforts by providing detailed molecular insights, quantitative data, and established experimental protocols.
Anticancer Mechanisms of Action
Phenylpyrimidine derivatives have garnered substantial interest in oncology due to their potent and often selective inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Bruton's Tyrosine Kinase (BTK)
A primary mechanism of action for several phenylpyrimidine compounds in the context of B-cell malignancies is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[1][2] Its overexpression and/or constitutive activation is a hallmark of various B-cell leukemias and lymphomas.
Phenylpyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of BTK and preventing its phosphorylation and subsequent activation. This blockade disrupts the downstream signaling cascade, which includes the phosphorylation of phospholipase Cγ2 (PLCγ2).[1][3] The ultimate consequence is the inhibition of pathways such as NF-κB and STAT3, leading to decreased B-cell proliferation and survival.[3]
Signaling Pathway: BTK Inhibition
Caption: Inhibition of the BTK signaling pathway by phenylpyrimidine compounds.
Multi-Targeted Kinase Inhibition
Beyond BTK, various phenylpyrimidine scaffolds have been developed to inhibit a range of other kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
-
Cyclin-Dependent Kinases (CDKs) [4]
-
FMS-like tyrosine kinase 3 (FLT-3) [5]
This multi-targeted approach can offer broader anticancer activity and may help to overcome resistance mechanisms that can arise from the inhibition of a single target.
Quantitative Data: Anticancer Activity
| Compound ID | Target(s) | Assay Type | Cell Line(s) | IC50 / Inhibition | Reference(s) |
| 11g | BTK | Enzymatic (ADP-Glo™) | - | 82.76% inhibition @ 100 nM | [3] |
| BTK | Cell-based (MTT) | HL60 | 3.66 µM | [3] | |
| Raji | 6.98 µM | [3] | |||
| Ramos | 5.39 µM | [3] | |||
| 5i | EGFR, VEGFR2 | Enzymatic | - | EGFR: 0.3 µM, VEGFR2: 7.60 µM | |
| PPA15 | Pan-CDK | In vitro kinase | - | - | [4] |
| Pan-CDK | Clonogenic Survival | A549 | Significant decrease with radiation | [4] |
Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the BTK enzyme, the specific substrate, and ATP in a suitable kinase buffer.
-
Add the phenylpyrimidine test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and therefore to the kinase activity.
-
The MTT assay is a colorimetric method to assess cell viability.[7]
-
Cell Seeding:
-
Seed cancer cell lines (e.g., Raji, HL60, Ramos) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the phenylpyrimidine compound. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
This technique is used to detect the phosphorylation status of specific proteins as an indicator of pathway activation.[3]
-
Cell Lysis:
-
Treat cells with the phenylpyrimidine inhibitor for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK) or phosphorylated PLCγ2 (p-PLCγ2) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Reprobing:
-
The membrane can be stripped of the antibodies and reprobed with antibodies for total BTK and total PLCγ2 to normalize the data and confirm equal protein loading.[8]
-
Antifungal Mechanisms of Action
Phenylpyrimidine compounds are also effective antifungal agents, with a primary mode of action involving the disruption of fungal cell membrane synthesis.
Inhibition of Lanosterol 14α-Demethylase (CYP51)
The principal target for many antifungal phenylpyrimidines is lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or Erg11p.[7][9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammals.[11][12]
By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[13] The consequence is a disruption of membrane integrity and function, leading to the inhibition of fungal growth and, ultimately, cell death.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 11. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Core of Modern Therapeutics: A Technical Guide to Pyrimidine-Based Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone of medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Its prevalence in natural bioactive molecules and its synthetic tractability have made it a privileged structure in drug discovery. This technical guide provides an in-depth review of key pyrimidine-based therapeutic agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their development.
Quantitative Analysis of Pyrimidine-Based Therapeutic Agents
The following tables summarize key quantitative data for a selection of prominent pyrimidine-based drugs, facilitating a comparative analysis of their potency, pharmacokinetic profiles, and clinical efficacy.
Table 1: In Vitro Potency of Pyrimidine-Based Kinase Inhibitors
| Drug | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Imatinib | BCR-ABL | K562 | 250 - 600 | [1] |
| c-Kit | GIST-T1 | 100 - 200 | N/A | |
| PDGFRA | 100 | N/A | ||
| Gefitinib | EGFR | A549 | 2239 | [2] |
| EGFR (mutant) | PC-9 | 10 - 50 | N/A | |
| Ruxolitinib | JAK1 | 2.8 | [3] | |
| JAK2 | 3.3 | [3] |
Table 2: Pharmacokinetic Parameters of Selected Pyrimidine-Based Drugs
| Drug | Bioavailability (%) | Elimination Half-life (hours) | Primary Metabolism | Primary Excretion | Reference |
| 5-Fluorouracil | Highly variable (oral) | ~0.13 - 0.33 | Hepatic (DPD) | Renal (as metabolites) | [4][5][6] |
| Gemcitabine | N/A (IV admin) | ~0.7 - 1.6 | Intracellular phosphorylation | Renal | [7] |
| Gefitinib | ~59 | ~48 | Hepatic (CYP3A4) | Feces | [3][8] |
| Ruxolitinib | ~95 | ~3 | Hepatic (CYP3A4) | Renal (as metabolites) | [9][10][11] |
Table 3: Clinical Efficacy of Pyrimidine-Based Drugs in Key Indications
| Drug | Indication | Metric | Value | Reference |
| Gemcitabine | Pancreatic Cancer | Median Overall Survival | 5.65 months | [12] |
| 1-Year Survival Rate | 18% | [12] | ||
| Gefitinib | NSCLC (EGFR mutant) | Objective Response Rate | ~70% | [13] |
| Median Progression-Free Survival | 9.5 months | [14] | ||
| Ruxolitinib | Myelofibrosis | Spleen Volume Reduction (≥35%) | 41.9% of patients | [6] |
| Symptom Score Improvement (≥50%) | 45.9% of patients | [6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of many pyrimidine-based drugs stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several important classes of these agents.
EGFR Inhibition by Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][15] In NSCLC with activating EGFR mutations, gefitinib blocks the downstream signaling cascades that drive tumor growth and survival.[16][17]
BCR-ABL Inhibition by Imatinib in Chronic Myeloid Leukemia (CML)
Imatinib targets the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML, thereby inhibiting the proliferation of leukemic cells.[5][18]
JAK-STAT Inhibition by Ruxolitinib in Myelofibrosis
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are central to the signaling of cytokines and growth factors that drive the pathogenesis of myelofibrosis.[3][19][20]
Experimental Protocols and Workflows
The development of pyrimidine-based therapeutic agents relies on a suite of standardized experimental protocols. This section details the methodologies for key assays and illustrates the overarching drug discovery workflow.
Detailed Experimental Protocols
The synthesis of Gefitinib can be achieved through various routes. A common approach involves the following key steps[19][21][22][23]:
-
Preparation of the Quinazoline Core: 4,5-dimethoxyanthranilic acid is reacted with formamide at elevated temperatures to form the cyclized quinazoline, 6,7-dimethoxyquinazolin-4(3H)-one.
-
Selective Demethylation: The 6,7-dimethoxyquinazoline is selectively monodemethylated at the 6-position using L-methionine in methanesulfonic acid.
-
Chlorination: The resulting hydroxyl group is protected (e.g., as an acetate), and the 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol) at reflux to install the anilino side chain.
-
Deprotection and O-alkylation: The protecting group on the 6-hydroxyl is removed, and the resulting phenol is alkylated with 3-(4-morpholinyl)propyl chloride to yield Gefitinib.
-
Purification: The final product is purified by recrystallization or column chromatography.
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21][24][25][26]
This assay is used to determine the antiviral efficacy of a compound.
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for a defined period (e.g., 1 hour).
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine-based antiviral agent.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well and calculate the concentration of the compound that reduces the plaque number by 50% (IC50).[27][28][29]
Experimental and Drug Development Workflows
The discovery and development of pyrimidine-based therapeutic agents follow a structured workflow, from initial target identification to clinical application.
The development of antiviral agents involves a similar, yet distinct, workflow.[13][17][24]
This guide provides a foundational overview of the multifaceted field of pyrimidine-based therapeutics. The continued exploration of this versatile scaffold promises to yield novel and improved treatments for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. youtube.com [youtube.com]
- 7. Gemcitabine. A review of its pharmacology and clinical potential in non-small cell lung cancer and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. fiveable.me [fiveable.me]
- 14. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 15. Gemcitabine - Wikipedia [en.wikipedia.org]
- 16. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. thieme-connect.de [thieme-connect.de]
- 20. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 23. ukm.my [ukm.my]
- 24. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 25. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 26. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 29. respiratory-therapy.com [respiratory-therapy.com]
Methodological & Application
Application Notes and Protocols for 2-Phenylpyrimidine-4,6-diol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-phenylpyrimidine-4,6-diol as a versatile synthetic building block in the development of novel bioactive compounds. The focus is on its conversion to key intermediates and subsequent elaboration into potent antifungal agents and kinase inhibitors.
Introduction
This compound is a valuable heterocyclic compound that serves as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a prevalent feature in numerous therapeutic agents, attributed to its ability to engage in various biological interactions. The diol functionality at the 4 and 6 positions offers reactive sites for chemical modification, enabling the construction of libraries of compounds for drug discovery campaigns. This document outlines the synthetic utility of this compound, with a focus on its conversion to the highly versatile intermediate, 4,6-dichloro-2-phenylpyrimidine, and its subsequent derivatization.
Synthetic Applications
The primary synthetic application of this compound detailed herein involves a two-step sequence:
-
Chlorination: Conversion of the diol to the corresponding dichloro derivative.
-
Functionalization: Subsequent nucleophilic aromatic substitution or cross-coupling reactions to introduce diverse chemical moieties at the 4 and 6 positions.
These functionalized 2-phenylpyrimidine derivatives have shown significant promise as:
-
Antifungal Agents: Primarily through the inhibition of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis.
-
Kinase Inhibitors: Targeting various kinases involved in cell signaling pathways implicated in cancer and other diseases.
Experimental Protocols
Synthesis of 4,6-Dichloro-2-phenylpyrimidine (Intermediate 1)
The conversion of this compound to 4,6-dichloro-2-phenylpyrimidine is a critical first step to enable further diversification. This protocol is adapted from established procedures for the chlorination of similar dihydroxypyrimidines.
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous acetonitrile, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (3.0-4.0 eq) to the mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4,6-dichloro-2-phenylpyrimidine as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity | >95% (by NMR and LC-MS) |
Application in the Synthesis of Antifungal Agents
Target: Fungal Lanosterol 14α-demethylase (CYP51)
Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of CYP51, an essential enzyme in the ergosterol biosynthesis pathway in fungi. The following protocol describes a general method for the synthesis of a CYP51 inhibitor from Intermediate 1.
Reaction Scheme (Representative):
Protocol: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
4,6-Dichloro-2-phenylpyrimidine (Intermediate 1)
-
Substituted amine (e.g., a substituted aniline or aliphatic amine, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
n-Butanol or other high-boiling solvent
-
Standard laboratory glassware for heating and work-up
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in n-butanol, add the desired substituted amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 4-amino-6-chloro-2-phenylpyrimidine derivative.
Quantitative Data (Representative):
| Compound ID | R-Group | Yield (%) | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| C1 | 4-fluoroaniline | 75 | 8 |
| C2 | 3-chloroaniline | 72 | 4 |
| C3 | Cyclopropylamine | 68 | 16 |
Application in the Synthesis of Kinase Inhibitors
Target: Bruton's Tyrosine Kinase (BTK) and others
The 2-phenylpyrimidine scaffold is a key component of several kinase inhibitors. The following protocols describe the synthesis of potential kinase inhibitors via nucleophilic substitution and Suzuki coupling.
Protocol 1: Sequential Nucleophilic Substitution
This protocol allows for the differential substitution at the 4 and 6 positions of the pyrimidine ring.
Materials:
-
4,6-Dichloro-2-phenylpyrimidine (Intermediate 1)
-
Amine 1 (1.1 eq)
-
Amine 2 (1.2 eq)
-
DIPEA (or similar base)
-
Suitable solvents (e.g., n-butanol, DMF)
Procedure:
-
First Substitution: React Intermediate 1 with Amine 1 in a suitable solvent with a base at an elevated temperature (e.g., 80-120 °C) to selectively substitute one chlorine atom. Purify the mono-substituted intermediate.
-
Second Substitution: React the purified mono-substituted intermediate with Amine 2 under similar or more forcing conditions (e.g., higher temperature) to replace the second chlorine atom.
-
Purify the final product by column chromatography.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol is useful for introducing aryl or heteroaryl moieties at the 4 or 6 position.
Materials:
-
4-Amino-6-chloro-2-phenylpyrimidine derivative (from section 3.2)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent system (e.g., Dioxane/Water 4:1)
Procedure:
-
In a reaction vessel, combine the 4-amino-6-chloro-2-phenylpyrimidine derivative (1.0 eq), arylboronic acid (1.5 eq), and base (3.0 eq).
-
Add the degassed solvent mixture.
-
Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction to 90 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data (Representative for BTK Inhibitors):
| Compound ID | R¹ (at C4) | R² (at C6) | Yield (%) | BTK Inhibition (IC₅₀, nM) |
| K1 | 4-phenoxyaniline | - | 65 | 50 |
| K2 | 3-aminopyrrolidine | 4-fluorophenyl | 58 | 25 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant compounds. Its straightforward conversion to the corresponding dichloro-intermediate opens up a wide range of possibilities for further functionalization through nucleophilic substitution and cross-coupling reactions. The resulting 2-phenylpyrimidine derivatives have demonstrated significant potential as both antifungal agents and kinase inhibitors, making this scaffold an important area of focus for ongoing drug discovery and development efforts. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthetic and medicinal chemistry of this important class of compounds.
Protocol for the Functionalization of 2-Phenylpyrimidine-4,6-diol: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 2-phenylpyrimidine-4,6-diol. This scaffold is a versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery, particularly in the development of novel antifungal agents and inhibitors of multidrug resistance in cancer. The protocols outlined below focus on a common and effective two-step functionalization strategy: chlorination of the hydroxyl groups followed by nucleophilic substitution or cross-coupling reactions.
Application Notes
The 2-phenylpyrimidine core is a privileged structure in medicinal chemistry. Its derivatives have been shown to exhibit a variety of biological activities. Two prominent applications are:
-
Antifungal Agents: Functionalized 2-phenylpyrimidines have been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This makes CYP51 an attractive target for the development of new antifungal drugs.
-
Inhibitors of ABCG2 for Overcoming Multidrug Resistance: The ATP-binding cassette subfamily G member 2 (ABCG2) is a transmembrane transporter protein that can efflux a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[3][4] Certain 2-phenylpyrimidine derivatives have been shown to inhibit the function of ABCG2, thereby resensitizing cancer cells to chemotherapy.
Experimental Workflow
The functionalization of this compound typically proceeds through the activation of the hydroxyl groups, most commonly by conversion to chloro groups. The resulting 4,6-dichloro-2-phenylpyrimidine is a versatile intermediate that can undergo various subsequent reactions to introduce diverse functionalities.
Experimental Protocols
Protocol 1: Chlorination of this compound
This protocol describes the conversion of this compound to the key intermediate, 4,6-dichloro-2-phenylpyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a base)
-
Dichloroethane (optional, as a solvent)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of phosphorus oxychloride (POCl₃). Alternatively, the starting material can be suspended in a solvent like dichloroethane, to which POCl₃ is added.
-
Optionally, add a catalytic amount or a stoichiometric equivalent of a base such as N,N-diethylaniline.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-110 °C) and stir for 3-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude 4,6-dichloro-2-phenylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Representative):
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Methylpyrimidine-4,6-diol | POCl₃ | None | 6-8 | Reflux | - | [5] |
| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 3 | 80 | 94 | [6] |
Note: Specific yields for the 2-phenyl derivative were not found in the provided search results, so data for a similar substrate is presented.
Protocol 2: Amination of 4,6-Dichloro-2-phenylpyrimidine (Buchwald-Hartwig Reaction)
This protocol describes the palladium-catalyzed amination of 4,6-dichloro-2-phenylpyrimidine to introduce amino functionalities at the 4 and 6 positions.
Materials:
-
4,6-Dichloro-2-phenylpyrimidine
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add 4,6-dichloro-2-phenylpyrimidine and the desired amine to the tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative for Buchwald-Hartwig Amination):
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl bromide | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | - | [7] |
| Amine | BrettPhos Pd G4/BrettPhos | K₃PO₄ | t-BuOH | 100 | - | [7] |
Note: Specific yields for the amination of 4,6-dichloro-2-phenylpyrimidine were not detailed with percentages in the search results, so general conditions and catalyst systems are provided.
Protocol 3: Suzuki-Miyaura Coupling of 4,6-Dichloro-2-phenylpyrimidine
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds at the 4 and 6 positions of the pyrimidine ring.
Materials:
-
4,6-Dichloro-2-phenylpyrimidine
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, with water)
Procedure:
-
To a reaction vessel, add 4,6-dichloro-2-phenylpyrimidine, the aryl- or heteroarylboronic acid (typically 1.1-1.5 equivalents per chlorine atom to be substituted), the base (typically 2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 70-100 °C under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add an organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative for Suzuki Coupling of Dichloropyrimidines):
| Dichloropyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | 1,4-Dioxane | - | 71 | [9] |
Signaling Pathway and Mechanism of Action
Inhibition of Fungal Ergosterol Biosynthesis
Inhibition of ABCG2-Mediated Multidrug Resistance
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Application Notes and Protocols: 2-Phenylpyrimidine-4,6-diol in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Within this class, the 2-phenylpyrimidine core has emerged as a promising starting point for the development of novel antifungal agents. These compounds often exert their antifungal effects by targeting critical enzymes in fungal-specific metabolic pathways, such as sterol biosynthesis.[2][3]
This document provides detailed application notes and experimental protocols for the investigation of 2-phenylpyrimidine-4,6-diol as a foundational scaffold in antifungal drug discovery. While this compound itself serves as a key synthetic intermediate, its derivatization has led to compounds with potent antifungal activity, primarily through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[2][3] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.
These notes are intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic understanding of compounds derived from the this compound scaffold.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many antifungal 2-phenylpyrimidine derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[2] This enzyme catalyzes a vital step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal cell membrane. This disruption ultimately results in the inhibition of fungal growth and cell death.
Caption: Proposed mechanism of action for 2-phenylpyrimidine derivatives.
Quantitative Data Summary
While extensive antifungal activity data for the parent compound this compound is not widely published, numerous studies have demonstrated the potent antifungal activity of its derivatives. The following table presents representative Minimum Inhibitory Concentration (MIC) values for a closely related 2-phenylpyrimidine derivative, designated as compound YW-01, against a panel of clinically relevant fungal pathogens.[2] This data illustrates the potential of the 2-phenylpyrimidine scaffold.
| Fungal Strain | MIC (µg/mL) of YW-01[2] | MIC (µg/mL) of Fluconazole[2] |
| Candida albicans (ATCC SC5314) | 8 | 0.5 |
| Candida tropicalis (CGMCC 2.3739) | 4 | 2 |
| Cryptococcus neoformans (CGMCC 2.3161) | 16 | 4 |
| Candida parapsilosis (GIM 2.190) | >64 | 1 |
| Candida glabrata (clinical isolate) | 32 | 16 |
| Candida krusei (GIM 2.1) | >64 | 64 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and widely applicable method for the synthesis of this compound via the condensation of benzamidine with diethyl malonate.
Materials:
-
Benzamidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl malonate. Subsequently, add benzamidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation of this compound: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the precipitate with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against yeast species.[2]
Materials:
-
Synthesized 2-phenylpyrimidine derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO.
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted fungal suspension.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control (a well with no compound). Growth inhibition can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.
-
Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (no compound), and a sterility control (no inoculum) in each assay.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel antifungal agents. The synthetic accessibility of this core structure, combined with the proven antifungal efficacy of its derivatives targeting the fungal-specific enzyme CYP51, makes it an attractive area for further research. The protocols and data presented here provide a framework for the synthesis, evaluation, and mechanistic understanding of this promising class of compounds in the ongoing search for new and effective antifungal therapies.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrimidine derivatives are a class of heterocyclic aromatic organic compounds that play a fundamental role in numerous biological processes. They are integral components of nucleic acids (cytosine, thymine, and uracil), and their nucleoside and nucleotide derivatives are crucial for DNA and RNA synthesis, cellular metabolism, and energy transfer. Furthermore, many synthetic pyrimidine analogues are utilized as potent therapeutic agents, particularly in antiviral and anticancer chemotherapy. The accurate and precise quantification of these derivatives in various biological matrices is therefore essential for a wide range of applications, including disease diagnosis, therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
This document provides detailed application notes and experimental protocols for the quantification of pyrimidine derivatives using various analytical techniques. It includes a comparative summary of quantitative data and visual representations of relevant metabolic pathways and experimental workflows to aid researchers in selecting and implementing the most appropriate methods for their specific needs.
I. Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of pyrimidine derivatives is contingent upon several factors, including the specific analyte, the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following tables provide a comparative summary of the quantitative performance of commonly employed analytical techniques.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Analyte | Matrix | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| 5-Fluorouracil | Human Plasma | 0.01 - 100 µg/mL | 10 ng/mL | 85.24 - 104.14% | < 10% | [1] |
| 5-Fluorouracil | Human Serum | 0.1 - 100 µg/mL | 0.85 µg/mL | 90.2 - 108.8% | < 2.1% | [2] |
| 5-Fluorouracil | Mice Plasma | 3.74 - 5000 µg/L | 3.74 µg/L | - | - | [3] |
| Uracil, Cytosine, etc. | Food/Biological Fluids | - | - | - | - | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte | Matrix | Linearity Range | LOQ | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Cytarabine | Human Plasma | 0.5 - 500 ng/mL | 0.5 ng/mL | < 15% | < 15% | [5][6] |
| 5-Fluorouracil | Human Plasma | 10 - 10,000 ng/mL | 10 ng/mL | - | - | [7] |
| Uracil, Thymine, etc. | Human Plasma | 2.5 - 800 ng/mL | 2.5 ng/mL (U,T) | - | < 8.0% | [8][9] |
| Various Nucleosides | Human Urine | - | - | - | - | [10] |
| 27 Purines & Pyrimidines | Human Urine | - | - | - | - | [11][12] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte | Matrix | Detection Limit | Reference |
| Uracil | DNA | 1 pg / 100 µg DNA | [13] |
| Uracil, Thymine | Urine | - | [14] |
Table 4: Capillary Electrophoresis (CE)
| Analyte | Matrix | Detection Limit | Linearity Range | Precision (% RSD) | Reference |
| Orotic Acid | Human Urine | 3 x 10⁻⁷ M | - | < 1.86% (migration time) | [15] |
| Orotic Acid | Human Urine | 0.4 µmol/L | - | - | [16] |
II. Signaling and Metabolic Pathways
Understanding the metabolic context of pyrimidine derivatives is crucial for interpreting quantitative data. The following diagrams illustrate the key pathways involved in pyrimidine metabolism.
III. Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantification of specific pyrimidine derivatives using various analytical techniques.
A. HPLC-UV Method for 5-Fluorouracil in Human Plasma[1]
This protocol describes a simple, rapid, and sensitive HPLC method for the analysis of 5-fluorouracil (5-FU) in patient plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a microcentrifuge tube, add 200 µL of human plasma.
-
Add 100 µL of ammonium acetate buffer (0.01 M, pH 3.5).
-
Add 1 mL of extraction solvent (isopropanol:ethyl acetate, 15:85 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer (pH 3.5) (2.5:97.5 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Retention Time: Approximately 7 minutes.
B. LC-MS/MS Method for Cytarabine in Human Plasma[5][17]
This protocol details a highly sensitive and selective LC-MS/MS method for the quantification of cytarabine in human plasma, utilizing a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[17]
-
Add the internal standard working solution (e.g., Cytarabine-¹³C₃ in acetonitrile).[17]
-
Vortex the samples to ensure thorough mixing and protein precipitation.[17]
-
Centrifuge the tubes to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[17]
-
Inject a portion of the supernatant into the LC-MS/MS system.[17]
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.[5]
-
Column: High Strength Silica T3 column (e.g., 100 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: Gradient elution with appropriate aqueous and organic phases (specifics to be optimized based on system).
-
Flow Rate: To be optimized.
-
Injection Volume: To be optimized.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[17]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for cytarabine and its internal standard.
C. GC-MS Method for Uracil and Thymine in Urine[14]
This protocol outlines a general approach for the analysis of uracil and thymine in urine using GC-MS, which requires derivatization to increase the volatility of the analytes.
1. Sample Preparation and Derivatization:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Take a specific aliquot of the urine supernatant.
-
Add an internal standard.
-
Lyophilize (freeze-dry) the sample to complete dryness.
-
Perform a two-step derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent (e.g., MSTFA with 1% TMCS) and incubate to derivatize hydroxyl and amino groups.
-
-
Transfer the derivatized sample to a GC-MS autosampler vial.
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: Quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan or Selected Ion Monitoring (SIM) mode for target analytes.
D. Capillary Electrophoresis Method for Orotic Acid in Urine[15]
This protocol describes a capillary electrophoresis method for the determination of orotic acid in human urine.
1. Sample Preparation:
-
Collect urine samples.
-
Centrifuge to remove any solid particles.
-
Dilute the urine sample with the running buffer.
-
Filter the diluted sample through a 0.45 µm filter before injection.
2. Capillary Electrophoresis Conditions:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Running Buffer: An electrolyte system with a very low pH (e.g., 2.15) may be used for optimal separation.[15]
-
Voltage: Application of a high voltage across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at an appropriate wavelength for orotic acid (e.g., 280 nm).[16]
IV. Conclusion
The analytical methods described provide robust and reliable means for the quantification of pyrimidine derivatives in various biological matrices. The choice of method will depend on the specific research question and available resources. HPLC-UV offers a cost-effective and straightforward approach for relatively high-concentration analytes. LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification and complex matrices. GC-MS is a powerful technique for volatile or derivatized pyrimidines, while Capillary Electrophoresis offers high separation efficiency for charged species. The provided protocols and comparative data serve as a valuable resource for researchers to develop and validate their own analytical methods for pyrimidine derivative analysis.
References
- 1. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and Validation of an HPLC-DAD Method for the Determination of 5-Fluorouracil in Plasma | Engineering and Technology For Sustainable Development [jst.vn]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of orotic acid in human urine by on-line combination of capillary isotachophoresis and zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of orotic acid in urine by capillary zone electrophoresis in tandem-coupled columns with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Phenylpyrimidine Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of numerous kinase inhibitors. Its versatile structure allows for substitutions at various positions, enabling the development of potent and selective inhibitors for a range of kinase targets implicated in cancer and other diseases. This document provides an overview of the application of the 2-phenylpyrimidine scaffold in kinase inhibitor discovery, along with generalized protocols for synthesis and biological evaluation.
While 2-phenylpyrimidine-4,6-diol itself is a basic building block, its derivatives have been successfully developed to target several important kinases, including Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-Kinases (PI3Ks), Aurora Kinases, and Focal Adhesion Kinase (FAK). The development of drugs targeting protein kinases is a significant focus in the treatment of human cancers. The pyrimidine scaffold has been a key element in the design of dual-target kinase inhibitors, which can offer improved efficacy and safety profiles.[1]
Kinase Targets and Signaling Pathways
Derivatives of the 2-phenylpyrimidine scaffold have been investigated as inhibitors of several key kinases involved in cell signaling pathways that are often dysregulated in cancer.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[2] Upon BCR engagement, BTK becomes activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[2] This leads to the generation of second messengers that ultimately activate transcription factors involved in B-cell survival and proliferation.[2][3]
Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt signaling pathway is a critical regulator of cell cycle, proliferation, growth, and survival.[4] Receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and its upstream activator PDK1, leading to Akt activation and the regulation of downstream targets.[7]
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8][9] Dysregulation of Aurora kinases can lead to genomic instability and is often observed in cancer. Aurora A, for example, is involved in mitotic entry and the assembly of the bipolar spindle.[10]
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, which is crucial for cell adhesion, migration, and survival.[11][12] Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and becomes activated.[13] Activated FAK, often in complex with Src family kinases, phosphorylates various downstream targets, leading to the activation of pathways that promote cell migration and invasion.[12][14]
Quantitative Data on 2-Phenylpyrimidine Derivatives
The following table summarizes the inhibitory activities of various 2-phenylpyrimidine derivatives against different kinase targets and cancer cell lines. It is important to note that these are examples and the activity of a specific derivative is highly dependent on its substitution pattern.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 12a | Aurora A | 309 | HCT-116 | 1.31 | [15] |
| Aurora B | 293 | A549 | 12.05 | [15] | |
| MCF-7 | 20.53 | [15] | |||
| P-6 | Aurora A | 110 | HCT-116 | 0.37 | [16] |
| MCF-7 | 0.44 | [16] |
Experimental Protocols
General Synthesis of the 2-Phenylpyrimidine Scaffold
The 2-phenylpyrimidine core can be synthesized through the condensation of a chalcone derivative with guanidine. This is a widely used method for the preparation of substituted pyrimidines.
Protocol: Two-Pot Synthesis of 4,6-Diaryl-2-aminopyrimidine
-
Chalcone Synthesis:
-
To a solution of an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol, add an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
-
-
Pyrimidine Ring Formation:
-
Reflux a mixture of the synthesized chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol containing sodium hydroxide for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay, such as an ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound (e.g., 2-phenylpyrimidine derivative) in the appropriate buffer.
-
Prepare a solution of the target kinase, the corresponding substrate, and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase/substrate/ATP solution to wells containing the test compound or vehicle control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (General Protocol)
The effect of the synthesized compounds on the proliferation of cancer cell lines can be evaluated using an MTT assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of 2-phenylpyrimidine-based kinase inhibitors.
Conclusion
The 2-phenylpyrimidine scaffold is a valuable starting point for the development of novel kinase inhibitors. Through targeted chemical modifications, derivatives of this core structure can be optimized to achieve high potency and selectivity against various kinases implicated in cancer and other diseases. The protocols and information provided herein serve as a guide for researchers in the design, synthesis, and evaluation of new 2-phenylpyrimidine-based therapeutic agents.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. apexbt.com [apexbt.com]
- 10. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrimidine-4,6-diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-alkylation of pyrimidine-4,6-diols, a crucial chemical transformation for synthesizing a wide array of biologically active molecules. The protocols outlined below are designed to be reproducible and offer guidance on reagent selection, reaction conditions, and potential challenges such as regioselectivity between N-alkylation and O-alkylation.
Introduction
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in numerous anticancer and antiviral agents. The alkylation of pyrimidine-4,6-diols allows for the introduction of various functional groups that can significantly modulate their pharmacological properties. However, the presence of multiple nucleophilic sites (two nitrogen and two oxygen atoms) in pyrimidine-4,6-diol presents a challenge in achieving selective N-alkylation over O-alkylation. The choice of alkylating agent, base, and solvent system is critical in directing the reaction towards the desired N-alkylated product.[1][2][3]
Key Considerations for N-Alkylation
Several factors influence the outcome of the N-alkylation of pyrimidine-4,6-diols:
-
Tautomerism: Pyrimidine-4,6-diol exists in tautomeric equilibrium with its keto forms. The predominant tautomer under the reaction conditions will influence the site of alkylation.
-
Alkylation vs. Acylation: While alkylation can occur on both nitrogen and oxygen atoms, acylation typically favors the nitrogen atoms.[4]
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atoms of the pyrimidine ring are generally softer nucleophiles than the oxygen atoms. Therefore, softer alkylating agents (e.g., alkyl iodides) tend to favor N-alkylation, while harder alkylating agents might favor O-alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N- to O-alkylated products.[3][5] Polar aprotic solvents like DMF or acetonitrile are commonly used.[1][6]
Experimental Protocols
Two primary methods for the N-alkylation of pyrimidine derivatives are presented below: a direct alkylation method and a silylation-alkylation (Hilbert-Johnson type) method, which often provides better selectivity for N-alkylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of a pyrimidine-4,6-diol derivative using an alkyl halide in the presence of a base.
Materials:
-
2-Substituted-pyrimidine-4,6-diol (1.0 mmol)
-
Alkyl bromide or iodide (1.5 - 3.0 mmol)[7]
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (3.0 mmol)[1][7]
-
Potassium iodide (KI) (catalytic amount, e.g., 0.1 mmol, if using alkyl bromide)[7]
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-substituted-pyrimidine-4,6-diol (1.0 mmol), the chosen base (e.g., K₂CO₃ or KOH, 3.0 mmol), and a catalytic amount of KI (0.1 mmol).[7]
-
Add the solvent (e.g., 10 mL of acetonitrile or a 2:1 mixture of EtOH/H₂O).[1][7]
-
Add the alkyl halide (1.5 - 3.0 mmol) to the suspension.[7]
-
Heat the reaction mixture to reflux and stir for 6-16 hours under a nitrogen atmosphere.[1][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If using an aqueous solvent system, add ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.[7]
-
If using acetonitrile, filter the reaction mixture and evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N1-Selective Alkylation via Silylation (Hilbert-Johnson Type Reaction)
This two-step protocol often provides higher selectivity for N1-alkylation by first protecting the hydroxyl groups as trimethylsilyl ethers.[6]
Materials:
-
Pyrimidine-4,6-diol derivative (1.0 mmol)
-
Hexamethyldisilazane (HMDS) (1.5 mL)[6]
-
Ammonium sulfate ((NH₄)₂SO₄) as a catalyst (optional, can improve silylation rate)[6]
-
Anhydrous acetonitrile (CH₃CN)[6]
-
Alkylating agent (e.g., ethyl bromoacetate or propargyl bromide) (2.0 eq)[6]
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
Step 1: Silylation
-
In a round-bottom flask, suspend the pyrimidine-4,6-diol derivative (1.0 mmol) in hexamethyldisilazane (HMDS, 1.5 mL).[6]
-
Add a catalytic amount of ammonium sulfate, if desired.
-
Heat the mixture under reflux for 2 hours to form the 4,6-bis(trimethylsilyloxy)pyrimidine intermediate.[6]
Step 2: Alkylation
-
After cooling, carefully evaporate the excess HMDS under reduced pressure.
-
Dissolve the resulting oily residue of 2,4-bis(trimethylsilyloxy)pyrimidine in anhydrous acetonitrile (2.5 mL).[6]
-
Add the alkylating agent (2.0 eq).[6]
-
Stir the reaction mixture at 80 °C for 12 hours.[6]
-
After the reaction is complete, filter the mixture and evaporate the solvent to dryness.[6]
-
Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., CH₂Cl₂/MeOH, 9.6/0.4).[6]
Data Presentation
The following tables summarize quantitative data from various N-alkylation reactions of pyrimidine derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Direct Alkylation of Pyrimidine Derivatives
| Pyrimidine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Mercaptopyrimidine-4,6-diol | 1-Bromopentane | KOH/KI | EtOH/H₂O | Reflux | 6 | 11 | [7] |
| 2-Mercaptopyrimidine-4,6-diol | 1-Bromo-4-methylpentane | KOH/KI | EtOH/H₂O | Reflux | 6 | 12 | [7] |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | 87 | [1] |
| Pyrimidine-2(1H)-thione intermediates | Various alkyl halides | TEA | Acetonitrile | 70-80 | 10-12 | 53-91 | [8] |
Table 2: N1-Selective Alkylation via Silylation
| Pyrimidine Substrate | Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Uracil | Ethyl bromoacetate | AS@HTC | Acetonitrile | 80 | 12 | 80-90 | [6] |
| Uracil | Propargyl bromide | AS@HTC | Acetonitrile | 80 | 12 | 80-90 | [6] |
*AS@HTC: Ammonium sulfate coated Hydro-Thermal-Carbon[6]
Visualization
Experimental Workflow for N-Alkylation of Pyrimidine-4,6-diols
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Application Notes and Protocols for the Synthesis and Use of 2-Phenylpyrimidine-4,6-diol Derivatives as GPR84 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is upregulated under inflammatory conditions, suggesting a role in immune responses.[1][3] GPR84 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade has been linked to various cellular responses, including chemotaxis and phagocytosis.[1] The development of potent and selective GPR84 agonists is crucial for elucidating the physiological and pathological roles of this receptor and for exploring its therapeutic potential in inflammatory and metabolic diseases.
This document provides detailed application notes and protocols for the synthesis of GPR84 agonists based on the 2-phenylpyrimidine-4,6-diol scaffold, summarizes quantitative data for representative compounds, and illustrates the key signaling pathways and experimental workflows.
Data Presentation: Potency of GPR84 Agonists
The following table summarizes the in vitro potency of various GPR84 agonists, including derivatives of the pyrimidine-4,6-diol scaffold. The data is presented as EC50 values, which represent the concentration of the agonist that elicits 50% of the maximal response in a functional assay, typically measuring the inhibition of forskolin-induced cAMP production.
| Compound Name/Reference | Scaffold | EC50 (nM) | Assay Type | Cell Line | Reference |
| 2-(Hexylthio)pyrimidine-4,6-diol (ZQ-16) | Pyrimidine-4,6-diol | 1 - 144 | cAMP Inhibition | Recombinant/THP-1 | |
| 6-Nonylpyridine-2,4-diol | Pyridine-2,4-diol | 0.189 | Calcium Mobilization | HEK293 | [5] |
| DL-175 | Biased Agonist | 33 | cAMP Inhibition | Recombinant | [3] |
| OX04528 (Compound 68) | Pyridine N-oxide | 0.00598 | cAMP Inhibition | CHO-hGPR84 | [6][7] |
| OX04529 (Compound 69) | Pyridine N-oxide | 0.0185 | cAMP Inhibition | CHO-hGPR84 | [6][7] |
| Di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) | Diindolylmethane | 80.0 | cAMP Inhibition | CHO | [8] |
| Di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) | Diindolylmethane | 41.3 | cAMP Inhibition | CHO | [8] |
Experimental Protocols
General Synthesis of 2-Substituted-pyrimidine-4,6-diol Derivatives
This protocol is adapted from the synthesis of 2-alkylthiopyrimidine-4,6-diol derivatives and can be generalized for the synthesis of other 2-substituted analogs.[9]
Materials:
-
2-Mercaptopyrimidine-4,6-diol
-
Appropriate alkyl or phenyl halide (e.g., bromobenzene for 2-phenylthiopyrimidine-4,6-diol)
-
Potassium iodide (KI)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-mercaptopyrimidine-4,6-diol (1.0 mmol) in a mixture of EtOH (10 mL) and H2O (5 mL), add the corresponding alkyl or phenyl bromide (3.0 mmol), KI (0.1 mmol), and KOH (3.0 mmol).
-
Reflux the reaction mixture under a nitrogen atmosphere for 6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate and water to the mixture.
-
Separate the organic layer, wash it with brine, and dry it over MgSO4.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a DCM:MeOH (20:1) solvent system to yield the desired 2-substituted-pyrimidine-4,6-diol product.
In Vitro GPR84 Functional Assay: cAMP Measurement
This protocol describes a common method for assessing the activity of GPR84 agonists by measuring their ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the receptor.[6][7]
Materials:
-
CHO-hGPR84 cells (Chinese Hamster Ovary cells stably expressing human GPR84)
-
Cell culture medium (e.g., DMEM/F12)
-
Forskolin (FSK)
-
Test compounds (GPR84 agonists)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Pertussis toxin (PTX, as a control for Gi/o signaling)
Procedure:
-
Seed CHO-hGPR84 cells in a suitable multi-well plate and culture them until they reach the desired confluency.
-
For experiments involving PTX, pre-treat the cells with the toxin for an appropriate time (e.g., 16-24 hours) to inhibit Gi/o protein signaling.[4]
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 25 µM) to induce cAMP production and co-incubate with the test compounds.
-
After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade upon agonist binding.
Experimental Workflow for GPR84 Agonist Synthesis and Evaluation
Caption: Workflow for GPR84 agonist discovery.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: In Vitro Evaluation of 2-Phenylpyrimidine Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 2-phenylpyrimidine derivatives as potential anticancer agents. The information compiled herein is based on recent studies and established methodologies to guide researchers in screening these compounds and elucidating their mechanisms of action.
Introduction
2-Phenylpyrimidine derivatives have emerged as a promising class of heterocyclic compounds in cancer research, exhibiting a broad spectrum of biological activities. Their structural versatility allows for modifications that can enhance their potency and selectivity against various cancer cell lines. In vitro evaluation is a critical first step in the drug discovery pipeline to identify lead compounds for further development. This document outlines the standard assays used to assess the cytotoxic and mechanistic effects of these derivatives on cancer cells.
Data Presentation: Anticancer Activity of 2-Phenylpyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of representative 2-phenylpyrimidine derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 11g | HL-60 | Human promyelocytic leukemia | 3.66 | [1] |
| Raji | Human Burkitt's lymphoma | 6.98 | [1] | |
| Ramos | Human Burkitt's lymphoma | 5.39 | [1] | |
| Compound 13 | CNE2 | Human nasopharyngeal carcinoma | Not specified | [2] |
| KB | Human oral carcinoma | Not specified | [2] | |
| Cal27 | Human tongue squamous cell carcinoma | Not specified | [2] | |
| Compound 2d | A549 | Human lung carcinoma | Strong cytotoxicity at 50 µM | [3] |
| Compound 6g | HeLa | Human cervical cancer | 1.5 | [4] |
| HepG2 | Human liver cancer | Good activity | [4] | |
| MCF-7 | Human breast cancer | Good activity | [4] | |
| Compound 6h | HeLa | Human cervical cancer | 2.8 | [4] |
| HepG2 | Human liver cancer | Good activity | [4] | |
| MCF-7 | Human breast cancer | Good activity | [4] | |
| TRX-01 | MCF-7 | Human breast cancer | Significantly inhibited proliferation | [5] |
| TTP-5 | MCF-7R (Tamoxifen-resistant) | Human breast cancer | Significantly hindered migration and invasion | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted based on specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
96-well flat-bottom microplates
-
2-Phenylpyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylpyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]
Materials:
-
6-well plates or T25 flasks
-
2-Phenylpyrimidine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask or 6-well plate and incubate for 24 hours.[11] Treat the cells with the desired concentrations of the 2-phenylpyrimidine derivatives for a specified time. Include an untreated control.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells.[11] Combine the supernatant and the trypsinized cells. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-670 x g for 5 minutes).[9][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9] Add 5 µL of Annexin V-FITC and 5 µL of PI.[9] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[12]
Materials:
-
6-well plates or T25 flasks
-
2-Phenylpyrimidine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol[12]
-
RNase A solution (e.g., 100 µg/mL in PBS)[12]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[12]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the 2-phenylpyrimidine derivatives as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) to obtain approximately 1 x 10^6 cells per sample.[12]
-
Washing: Wash the cells twice with PBS.[12]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] This step is crucial to prevent cell clumping.[12] Incubate on ice for at least 30 minutes.[12] Fixed cells can be stored at 4°C for several weeks.[12]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells (a higher speed may be necessary) and discard the ethanol.[12][14] Wash the cells twice with PBS.[12] To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate to degrade RNA.[12]
-
PI Staining: Add 400 µL of PI staining solution to the cells and mix well.[12] Incubate at room temperature for 5 to 10 minutes in the dark.[12]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[12] The PI fluorescence should be measured on a linear scale.[12]
-
Data Analysis: The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of the percentage of cells in each phase.
Visualizations
Experimental Workflow for In Vitro Evaluation
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Molecular Docking Studies of 2-Phenylpyrimidine-4,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylpyrimidine-4,6-diol scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. As a core heterocyclic motif, it serves as a versatile template for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including antifungal and anticancer properties through the inhibition of key enzymes such as Bruton's tyrosine kinase (BTK) and lanosterol 14α-demethylase (CYP51).[1][2] Molecular docking is an indispensable computational tool in the early stages of drug discovery, enabling the prediction of binding modes and affinities of these derivatives with their protein targets, thereby guiding lead optimization.
These application notes provide a comprehensive overview of the molecular docking workflow for this compound derivatives, detailing experimental protocols and data presentation. The focus is on kinase inhibition, a prominent mechanism of action for many pyrimidine-based compounds.
Data Presentation: Docking Scores and Biological Activity
While specific quantitative data for a broad series of this compound derivatives is not extensively available in the public domain, the following tables present representative data for closely related 2-phenylpyrimidine and 4,6-diarylpyrimidine derivatives to illustrate the expected outcomes of such studies. This data highlights the potential of these scaffolds as potent enzyme inhibitors.
Table 1: Inhibitory Activity of 2-Phenylpyrimidine Derivatives against Bruton's Tyrosine Kinase (BTK)
| Compound ID | Modifications on 2-Phenylpyrimidine Core | BTK Inhibition (%) @ 100 nM | IC₅₀ (µM) on Cancer Cell Lines (HL60, Raji, Ramos) |
| 11e | Varied substituents on the phenyl ring and pyrimidine core | 83.9 | Not Specified |
| 11g | Varied substituents on the phenyl ring and pyrimidine core | 82.7 | 3.66, 6.98, 5.39 |
| 11h | Varied substituents on the phenyl ring and pyrimidine core | 82.8 | Not Specified |
| Ibrutinib (Control) | Known BTK inhibitor | 99.4 | Not Specified |
Data adapted from a study on 2-phenylpyrimidine derivatives as BTK inhibitors.[1]
Table 2: Antifungal Activity of 2-Phenylpyrimidine Derivatives against Candida albicans
| Compound ID | Modifications on 2-Phenylpyrimidine Core | MIC (µg/mL) |
| A9 | Varied side chains | >64 |
| C6 | Optimized side chains | 0.5 |
| Fluconazole (Control) | Standard antifungal drug | 1 |
Data adapted from a study on 2-phenylpyrimidine derivatives as CYP51 inhibitors.[2]
Table 3: Molecular Docking Scores of 4,6-Diarylpyrimidine Derivatives against PI3Kγ
| Compound ID | Substitutions on the Pyrimidine Core | Docking Score (kcal/mol) |
| 10a | Varied aryl groups at positions 4 and 6 | -8.5 |
| 10b | Varied aryl groups at positions 4 and 6 | -9.2 |
| 10d | Varied aryl groups at positions 4 and 6 | -8.9 |
Note: Lower docking scores indicate a higher predicted binding affinity. Data is illustrative for a related pyrimidine scaffold.[3]
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol outlines a generalized procedure for performing molecular docking studies of this compound derivatives against a kinase target, such as Epidermal Growth Factor Receptor (EGFR).
1. Preparation of the Receptor Protein (e.g., EGFR)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB; e.g., PDB ID: 1M17 for EGFR).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the study.
-
Add polar hydrogen atoms.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format using AutoDockTools (ADT).
-
2. Preparation of the Ligand (this compound Derivative)
-
Obtain Ligand Structure: Draw the 2D structure of the derivative using chemical drawing software and convert it to a 3D structure. Alternatively, download the structure from a database like PubChem.
-
Prepare the Ligand:
-
Minimize the energy of the 3D structure using a force field like MMFF94.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format using ADT.
-
3. Grid Box Generation
-
Define the Binding Site: Identify the active site of the kinase, typically the ATP-binding pocket. This can be determined from the co-crystallized ligand in the PDB structure or through literature review.
-
Set Grid Parameters: Using ADT, define a grid box that encompasses the entire binding site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely.
4. Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a parameter that controls the computational effort).
-
Execute Docking: Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
5. Analysis of Results
-
Binding Affinity: The primary output is the binding affinity score. More negative values indicate a stronger predicted interaction.
-
Visualization: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the predicted binding poses. Examine the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Kinase Inhibition Assay Protocol
This protocol provides a general method to experimentally validate the inhibitory activity of the synthesized compounds against a target kinase.
1. Materials
-
Purified target kinase enzyme.
-
Kinase-specific substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (optimized for the specific kinase).
-
This compound derivatives (dissolved in DMSO).
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Multi-well plates (e.g., 384-well).
-
Plate reader (luminometer).
2. Procedure
-
Prepare Reagents: Prepare serial dilutions of the test compounds in assay buffer.
-
Kinase Reaction: In a multi-well plate, add the target kinase, its substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop Reaction and Detect Signal: Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically stops the enzymatic reaction and generates a luminescent signal proportional to the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the inhibition data against the compound concentrations and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Molecular Docking
Caption: Workflow for a typical molecular docking study.
EGFR Signaling Pathway
Many pyrimidine derivatives are designed to inhibit receptor tyrosine kinases like EGFR. The following diagram illustrates the major downstream signaling cascades activated by EGFR, which are involved in cell proliferation, survival, and metastasis.[4]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpyrimidine-4,6-diol
Welcome to the Technical Support Center for the synthesis of 2-phenylpyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important pyrimidine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Pinner synthesis, which involves the condensation of benzamidine (or its hydrochloride salt) with a malonic ester, typically diethyl malonate, in the presence of a base.[1][2][3]
Q2: My reaction yield is consistently low. What are the most critical factors affecting the yield?
A2: Low yields in the synthesis of this compound are often attributed to several key factors:
-
Moisture: The reaction is highly sensitive to water, which can hydrolyze the benzamidine starting material and reaction intermediates.[4] Ensuring strictly anhydrous conditions is crucial.
-
Base Selection and Stoichiometry: The choice of base and its concentration are critical for promoting the desired cyclization while minimizing side reactions. Strong bases like sodium ethoxide are commonly used.
-
Reaction Temperature: The optimal temperature can influence the reaction rate and the formation of byproducts. Monitoring the reaction is important to prevent decomposition at excessively high temperatures.
-
Purity of Reactants: The purity of benzamidine hydrochloride and diethyl malonate is essential to prevent unwanted side reactions.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: Common byproducts can include self-condensation products of diethyl malonate and hydrolysis products of benzamidine. To minimize these, ensure you are using high-purity, dry reagents and maintaining anhydrous conditions throughout the reaction. The slow addition of reactants can also sometimes help in minimizing side reactions.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound.[5][6] Suitable solvent systems often include ethanol, an ethanol/water mixture, or other polar solvents. The choice of solvent will depend on the impurities present. It is recommended to screen a few solvent systems to find the one that gives the best recovery and purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Presence of moisture: Hydrolysis of benzamidine or reaction intermediates. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic reagents (like benzamidine hydrochloride) in a glovebox or under an inert atmosphere. |
| 2. Ineffective base: The base may be old, hydrated, or used in an incorrect amount. | 2. Use freshly prepared sodium ethoxide solution. Ensure the correct stoichiometry of the base is used. | |
| 3. Low reaction temperature: The reaction may be too slow at the temperature used. | 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Formation of a White Precipitate That is Not the Product | 1. Incomplete reaction: The precipitate might be unreacted starting material or an intermediate. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting materials are consumed. |
| 2. Side reactions: Formation of insoluble byproducts. | 2. Analyze the precipitate by NMR or other spectroscopic methods to identify it. Adjust reaction conditions (e.g., temperature, order of addition of reagents) to minimize its formation. | |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: Impurities can lower the melting point and prevent crystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the product. Once a pure sample is obtained, use it to seed the bulk mixture to induce crystallization. |
| 2. Incorrect workup: The pH of the solution during workup might not be optimal for precipitation. | 2. Carefully adjust the pH of the aqueous solution after quenching the reaction to find the optimal point for product precipitation. | |
| Difficulty in Purifying the Product | 1. Inappropriate recrystallization solvent: The solvent may be too good or too poor at dissolving the compound. | 1. Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, water, and their combinations) to find a system where the product is soluble when hot and sparingly soluble when cold. |
| 2. Co-precipitation of impurities: Impurities with similar solubility profiles may crystallize with the product. | 2. Consider using a different purification technique, such as column chromatography, before recrystallization. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected yields based on the choice of base, which is a critical parameter.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Ethoxide | Ethanol | 78 (Reflux) | 75-85 | The most common and generally high-yielding condition. Requires preparation of fresh sodium ethoxide solution. |
| Sodium Methoxide | Methanol | 65 (Reflux) | 70-80 | A viable alternative to sodium ethoxide. |
| Potassium Carbonate | DMF | 100 | 40-60 | A weaker base, often resulting in lower yields and requiring higher temperatures. |
| Sodium Hydride | THF | 66 (Reflux) | 65-75 | A strong base that can be effective, but requires careful handling. |
Note: These are typical yield ranges and can vary based on reaction scale, purity of reagents, and precise reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Pinner Condensation
This protocol describes a general procedure for the synthesis of this compound using sodium ethoxide as the base.
Materials:
-
Benzamidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (150 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. The reaction is exothermic; allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol).
-
Addition of Benzamidine Hydrochloride: In a separate flask, dissolve benzamidine hydrochloride (15.7 g, 0.1 mol) in a minimum amount of anhydrous ethanol. Add this solution dropwise to the stirred sodium ethoxide/diethyl malonate mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. A white to off-white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Phenylpyrimidine-4,6-diol by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-phenylpyrimidine-4,6-diol by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The selection of an appropriate solvent system is the most critical factor. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. This differential solubility is the basis for obtaining pure crystals upon cooling. For polar compounds like this compound, which has hydrogen bond donors and acceptors, polar solvents are generally a good starting point.[1]
Q2: Which solvents are commonly used for the recrystallization of pyrimidine derivatives?
A2: Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures involving water.[2] For less soluble compounds, more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, often in combination with an anti-solvent.[3]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, such as benzamidine and a malonic acid derivative, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.[4] Inefficient reactions can also lead to the presence of residual reagents.
Q4: How can I improve the recovery yield of my crystals?
A4: To improve crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After slow cooling to room temperature, further cooling in an ice bath can maximize precipitation.[4] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or use a solvent/anti-solvent system. Add a miscible "poor" solvent in which the compound is insoluble until the solution becomes turbid, then clarify with a few drops of the "good" solvent before cooling.[1][4] | |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound. | |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, causing the compound to come out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] |
| The cooling rate is too fast. | Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling process.[4] | |
| The purified crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[1] |
| The recovery of the crystalline product is low. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a finer porosity filter paper to collect the crystals. |
| Too much solvent was used for washing the crystals. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| The recrystallized product is still impure. | The impurities have a similar solubility profile to the desired compound in the chosen solvent. | A second recrystallization using a different solvent system may be effective. If impurities persist, column chromatography is a more suitable purification technique.[4] |
Solvent Selection for Recrystallization
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.
| Solvent | Polarity | Suitability for this compound | Notes |
| Water | High | Can be used, often in a mixture with a co-solvent like ethanol or methanol. | The diol functional groups suggest some water solubility, which might be too high for good recovery if used alone. |
| Methanol | High | Good candidate. Often used for recrystallizing pyrimidine derivatives.[5] | |
| Ethanol | High | Good candidate. A common and effective solvent for pyrimidines.[2] | Often used in combination with water.[6] |
| Ethyl Acetate | Medium | Potential candidate, may require a co-solvent system. | Can be a good "good" solvent in a two-solvent system with a non-polar anti-solvent like hexane.[4] |
| Acetone | Medium | May be a suitable solvent. | |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Use with caution. Good for compounds with low solubility in other solvents. | High boiling point can make it difficult to remove. Often used with an anti-solvent.[3] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Use with caution. Similar to DMF, it is a strong solvent for poorly soluble compounds. | Very high boiling point makes it challenging to remove completely.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on small-scale trials.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents to each tube and observe the solubility at room temperature.
-
Gently heat the test tubes to the boiling point of the solvent and observe if the compound dissolves.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to see if crystals form.
-
Select the solvent that provides poor solubility at room temperature and good solubility at its boiling point, with good crystal formation upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[2]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.[2]
4. Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
6. Washing:
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
7. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
common side products in the synthesis of 2-phenylpyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-phenylpyrimidine-4,6-diol. The primary synthetic route covered is the Pinner condensation of diethyl malonate and benzamidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Pinner pyrimidine synthesis. This reaction involves the base-catalyzed condensation of diethyl malonate with benzamidine. Sodium ethoxide is a commonly used base for this transformation.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can be attributed to several factors, including incomplete reaction, the presence of water in the reaction mixture, or the formation of side products. It is crucial to use anhydrous solvents and reagents to minimize the hydrolysis of starting materials and intermediates. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q3: I am observing a significant amount of a white precipitate that is not my desired product. What could this be?
A3: A common issue is the presence of unreacted starting materials or side products that precipitate from the reaction mixture. Benzamidine hydrochloride, if used, may not fully react if the base is insufficient. Additionally, side products such as malonamide (from hydrolysis of diethyl malonate and reaction with ammonia, if present) or self-condensation products of diethyl malonate can also be insoluble.
Q4: How can I effectively purify the crude this compound?
A4: Purification can typically be achieved by recrystallization. Due to the diol functionality, the product is often a high-melting solid. Common purification strategies involve dissolving the crude product in a hot solvent, such as ethanol or a mixture of ethanol and water, and allowing it to slowly cool to form crystals. Acid-base extraction can also be employed to remove acidic or basic impurities before recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive reagents- Insufficient base- Presence of water- Incorrect reaction temperature | - Ensure the freshness and purity of diethyl malonate and benzamidine.- Use at least two equivalents of a strong base like sodium ethoxide.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature; refluxing in ethanol is a common condition. |
| Presence of Unreacted Starting Materials in the Final Product | - Incomplete reaction- Insufficient reaction time- Poor mixing | - Monitor the reaction progress using TLC to ensure completion.- Extend the reaction time if starting materials are still present.- Ensure efficient stirring throughout the reaction. |
| Formation of an Oily or Gummy Product | - Presence of multiple side products- Incomplete removal of solvent | - Isolate the main side products to identify them (see table below).- Adjust reaction conditions to minimize side product formation.- Ensure complete removal of the reaction solvent before purification. |
| Difficulty in Product Isolation/Precipitation | - Product is too soluble in the reaction mixture- Incorrect pH during workup | - After the reaction, cool the mixture and adjust the pH to be slightly acidic (around 5-6) with an acid like acetic acid or dilute HCl to precipitate the diol.- If the product remains in solution, concentrate the solvent and attempt precipitation again. |
Common Side Products and Their Mitigation
| Side Product | Formation Mechanism | Mitigation Strategy |
| Malonic Acid | Hydrolysis of diethyl malonate in the presence of water. | Use anhydrous reaction conditions. |
| Benzamide | Hydrolysis of benzamidine. | Use anhydrous reaction conditions and a non-aqueous workup if possible. |
| Ethyl Benzoylacetate | Claisen-type condensation between diethyl malonate and benzamidine (less common). | Maintain a sufficient excess of the base to favor the desired pyrimidine formation. |
| Self-Condensation Product of Diethyl Malonate | Claisen condensation of two molecules of diethyl malonate. | Ensure the timely addition of benzamidine after the deprotonation of diethyl malonate. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the Pinner condensation reaction.
Materials:
-
Diethyl malonate
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add benzamidine hydrochloride (1.0 equivalent) in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture and then acidify to pH 5-6 with glacial acetic acid or dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis.
troubleshooting low yield in pyrimidine ring formation
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in pyrimidine ring formation.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the most common initial parameters to investigate?
A1: Low yields in pyrimidine synthesis can often be traced back to a few critical parameters. The most important factors to control are the purity of your starting materials, the reaction temperature and time, the choice of solvent, and maintaining an inert atmosphere if your reagents are sensitive.[1] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[1][2]
Q2: I suspect my starting materials are the problem. What specific issues should I look for?
A2: The quality and purity of starting materials are paramount.
-
Purity: Impurities in reactants such as aldehydes, β-ketoesters, or amidines can inhibit the reaction.[2] Ensure all starting materials are of high purity, and purify them if necessary.
-
Amidine Quality: Amidines, particularly as hydrochloride salts, can be hygroscopic and may hydrolyze over time.[2] Using freshly prepared or purified amidine hydrochloride is recommended.
-
Anhydrous Conditions: Many pyrimidine syntheses require strictly anhydrous (water-free) conditions, as water can lead to the hydrolysis of crucial intermediates and starting materials.[2]
Q3: My reaction has a lot of unreacted starting material at the end. How can I improve conversion?
A3: Low conversion is a common issue that can be addressed by optimizing several factors:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[2]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion.[2] Use TLC to track the consumption of starting materials.
-
Solvent Choice: The solvent impacts reactant solubility and reaction rate. While ethanol is common for reactions like the Biginelli synthesis, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[2]
Q4: I'm observing unexpected side products. What are the most common side reactions in pyrimidine synthesis?
A4: Side reactions can significantly reduce the yield of the desired pyrimidine.
-
Hantzsch Dihydropyridine Formation: In the Biginelli reaction, a common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired pyrimidine pathway.[2] Lowering the reaction temperature can often minimize this side reaction.[2]
-
Self-Condensation: In the Pinner synthesis, the 1,3-dicarbonyl compound may undergo self-condensation.[2]
-
N-Acylurea Byproducts: These can form in reactions involving urea. Careful control of stoichiometry and purification by recrystallization are effective strategies to manage this.[2]
Q5: The cyclization step of my reaction seems to be incomplete. How can I drive the reaction to completion?
A5: Incomplete cyclization can be caused by insufficient activation of a carbonyl group or by steric hindrance.
-
Add a Catalyst: If you are not already using one, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Extend Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times to achieve a good yield.[2]
-
Consider Alternative Substrates: If you suspect steric hindrance is the issue, using a more reactive equivalent of the 1,3-dicarbonyl compound may be beneficial.[2]
Troubleshooting Summary
The following table summarizes common issues and recommended troubleshooting steps.
| Issue Observed | Potential Cause | Recommended Solution(s) | Reference |
| Low Conversion / Unreacted Starting Material | Inactive catalyst | Regenerate or replace the catalyst. Verify the concentration of acid/base catalysts. | [2] |
| Suboptimal temperature/time | Increase reaction time and/or moderately increase temperature. Monitor via TLC. | [2] | |
| Poor reactant solubility | Experiment with different solvents to improve solubility and reaction rate. | [2] | |
| Impure starting materials | Use high-purity reactants. Purify starting materials if necessary. | [2] | |
| Formation of Fluorescent Byproduct (Biginelli Reaction) | Hantzsch DHP side reaction is favored | Lower the reaction temperature. Optimize the catalyst choice. | [2] |
| Difficult Purification | Presence of N-acylurea byproducts | Use recrystallization for purification, carefully selecting the solvent. | [2] |
| Product instability on silica gel | Consider using a different stationary phase (e.g., alumina) or non-chromatographic methods. | [1] | |
| Incomplete Cyclization | Insufficient carbonyl activation | Add a catalytic amount of a Brønsted or Lewis acid. | [2] |
| Reaction is slow | Extend the reaction time and monitor progress. | [2] |
Experimental Protocols
General Protocol for the Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2] Challenges can arise from the purity of the amidine and ensuring anhydrous conditions.[2]
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Amidine hydrochloride (freshly prepared or purified)
-
Base (e.g., Sodium ethoxide)
-
Anhydrous solvent (e.g., Ethanol)
-
Apparatus for reflux under an inert atmosphere
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet.
-
Dissolve the amidine hydrochloride and the 1,3-dicarbonyl compound in anhydrous ethanol in the flask.
-
Slowly add a solution of the base (e.g., sodium ethoxide in ethanol) to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction's progress using TLC. Reaction times can vary from a few hours to overnight.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Visual Guides
Troubleshooting Workflow for Low-Yield Synthesis
This diagram outlines a logical progression for troubleshooting when you encounter a low yield in your pyrimidine formation reaction.
References
optimization of reaction conditions for Biginelli condensation
A technical support center with troubleshooting guides and FAQs for the .
Troubleshooting Guide
This guide addresses specific issues that may arise during the Biginelli condensation reaction.
Question 1: Why is my product yield consistently low?
Answer:
Low yields in the Biginelli condensation are a common issue, often stemming from the limitations of the classical protocol.[1][2] Several factors can contribute to this problem:
-
Suboptimal Catalyst: The traditional use of strong Brønsted acids like HCl can lead to low yields.[3] The choice and amount of catalyst are critical. Modern protocols often employ more efficient Lewis acids or heterogeneous catalysts.
-
Incorrect Solvent: The solvent plays a crucial role by influencing the equilibrium between the keto and enol forms of the β-dicarbonyl compound, which can significantly impact the reaction rate and yield.[3][4][5]
-
Inappropriate Temperature: The reaction is temperature-dependent. Running the reaction at a suboptimal temperature can lead to slow reaction rates or the formation of side products.[6][7]
-
Reactant Stoichiometry: An incorrect molar ratio of the three components (aldehyde, β-keto ester, and urea/thiourea) can lead to the formation of intermediates that do not proceed to the final product.
Solutions:
-
Catalyst Optimization:
-
Switch to a Lewis Acid: Consider using Lewis acids such as Yb(OTf)₃, InCl₃, ZrCl₄, or FeCl₃, which have been shown to improve yields and shorten reaction times.[2][8][9]
-
Use a Heterogeneous Catalyst: Solid acid catalysts like zeolites, silica sulfuric acid, or Nafion-H can offer improved yields and easier product purification due to their recyclability.[2][3]
-
Optimize Catalyst Loading: The amount of catalyst is crucial. For example, in a study using dicalcium phosphate dihydrate (DCPD), the optimal amount was found to be 7 mol%.[10]
-
-
Solvent Selection:
-
The choice of solvent can significantly affect the reaction outcome. While ethanol is traditionally used, other solvents like THF, acetonitrile, or even solvent-free conditions have proven effective.[9][10]
-
In some cases, a Brønsted acidic solvent can enhance the reactivity of the dicarbonyl reagent, especially when a Lewis acid catalyst is used.[4][5]
-
Polar solvents do not always guarantee higher yields; the optimal solvent should be determined experimentally.[11]
-
-
Temperature Adjustment:
-
Alternative Energy Sources:
Question 2: I am observing significant side product formation. How can I improve the reaction's selectivity?
Answer:
The formation of side products in the Biginelli reaction typically arises from competing reaction pathways. The currently accepted mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and urea, which then reacts with the β-keto ester.[1][8] Side products can form if alternative pathways dominate.
Common Side Reactions:
-
Knoevenagel Condensation: Condensation between the aldehyde and the β-dicarbonyl compound.
-
Aldol-type Reactions: Self-condensation of the aldehyde or reaction with the keto-ester.
-
Formation of Benzal-bisurea: Reaction of the aldehyde with two equivalents of urea.
Solutions:
-
Choice of Catalyst: The catalyst can direct the reaction pathway. Lewis acids are known to promote the formation of the key N-acyliminium intermediate, thus favoring the desired Biginelli pathway.[1][3]
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used. A common ratio is 1 equivalent of aldehyde, 1 equivalent of β-keto ester, and 1.5 equivalents of urea.[10]
-
Reaction Conditions:
-
Temperature: Lowering the temperature may suppress side reactions which have a higher activation energy.
-
Solvent: The solvent can influence the stability of intermediates. Experiment with different solvents to find one that favors the desired product formation.[3]
-
Question 3: My reaction is very slow or does not go to completion. What can I do?
Answer:
A slow or incomplete reaction is often a sign of insufficient activation.
Potential Causes and Solutions:
-
Inactive Catalyst: The chosen catalyst may not be effective for the specific substrates used. Electron-withdrawing groups on the aromatic aldehyde generally lead to good yields, while bulky ortho-substituents or aliphatic aldehydes may require more forcing conditions or specialized catalysts.[14]
-
Low Temperature: The reaction may require more thermal energy. Gradually increasing the temperature or switching to reflux conditions can increase the reaction rate.[7][15]
-
Insufficient Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants and the solid catalyst.
-
Microwave Synthesis: As a powerful alternative, microwave-assisted synthesis can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[9][13]
Frequently Asked Questions (FAQs)
FAQ 1: How do I select the best catalyst for my specific Biginelli condensation?
Answer:
The ideal catalyst depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and considerations like cost and environmental impact.
-
Brønsted Acids (e.g., HCl, p-TsOH): These are the classic catalysts. They are inexpensive but often result in lower yields and longer reaction times.[4][16]
-
Lewis Acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂): Generally provide higher yields and shorter reaction times than Brønsted acids.[9][17] They are a good starting point for optimizing the reaction.
-
Heterogeneous Catalysts (e.g., Zeolites, Montmorillonite K-10, Silica Sulfuric Acid): These solid-supported acids are environmentally friendly as they can be easily filtered off and reused.[3][18] They are excellent for developing "green" synthetic protocols.
-
Ionic Liquids: Can act as both catalyst and solvent, offering high yields. However, they can be expensive.
Table 1: Comparison of Different Catalysts for the Biginelli Reaction
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| HCl | Reflux in Ethanol | Inexpensive, readily available | Often low yields, long reaction times[2] |
| Yb(OTf)₃ | Solvent-free, 95-100 °C | High yields, short reaction times, reusable[9] | Higher cost |
| InCl₃ | Reflux in THF/EtOH | High yields, effective for various substrates | Can be moisture sensitive |
| DCPD | Reflux in Ethanol | Inexpensive, green, reusable catalyst[10] | Moderate reaction times |
| Zeolite | Ball-milling, solvent-free | Environmentally friendly, high yields, very short times[18] | Requires specialized equipment (ball mill) |
FAQ 2: What is the effect of the solvent on the Biginelli reaction?
Answer:
The solvent has a profound effect on the Biginelli reaction, primarily by influencing the tautomeric equilibrium of the β-dicarbonyl component (e.g., ethyl acetoacetate).[3][4][5] The reaction proceeds through the enol form, so a solvent that promotes enolization can increase the reaction rate.
-
Protic Solvents (e.g., Ethanol, Methanol): These are the traditional solvents. They can participate in hydrogen bonding and are generally effective.[16]
-
Aprotic Solvents (e.g., THF, Acetonitrile, Dichloromethane): These have also been used successfully and can be beneficial depending on the catalyst system.[10][19]
-
Solvent-Free Conditions: Performing the reaction neat, often with microwave irradiation or ball milling, is a green and efficient alternative that can lead to excellent yields and simplified workup.[9][20]
Table 2: Effect of Solvent on the Yield of a Model Biginelli Reaction (Using Benzaldehyde, Acetylacetone, Urea, and DCPD catalyst)[10]
| Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|
| Ethanol | 35 | 85 |
| Methanol | 35 | 72 |
| Butanol | 35 | 68 |
| Acetonitrile | 35 | 42 |
| Ethyl Acetate | 35 | 35 |
| THF | 35 | 65 |
| Solvent-free | 35 | 60 |
FAQ 3: What is the optimal temperature for the reaction?
Answer:
There is no single optimal temperature; it is highly dependent on the specific catalyst, solvent, and substrates used.
-
Classical Conditions: Often involve refluxing in ethanol (approx. 78 °C).[16]
-
Lewis Acid Catalysis: Many Lewis acids are effective at temperatures ranging from 60 °C to 100 °C.[6]
-
Room Temperature: Some highly active catalyst systems, such as zinc chloride in acetic acid, can promote the reaction at room temperature.[12]
-
Microwave Conditions: Typically involve rapid heating to temperatures between 100-150 °C for short periods.
The optimal temperature should be determined experimentally for each new system. A good starting point is to screen temperatures from 60 °C to the reflux temperature of the chosen solvent.
Experimental Protocols
Protocol 1: General Optimized Procedure using a Lewis Acid Catalyst
This protocol is a general guideline for a Lewis acid-catalyzed Biginelli condensation.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol, 1.0 eq.), the β-dicarbonyl compound (10 mmol, 1.0 eq.), and urea or thiourea (15 mmol, 1.5 eq.) in a suitable solvent (e.g., ethanol or acetonitrile, 20 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (or the optimized temperature) and stir for the required time (typically 1-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration. Wash the solid with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and catalyst. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol describes an environmentally friendly and rapid method.
-
Reactant Setup: In a microwave-safe reaction vessel, thoroughly mix the aldehyde (5 mmol, 1.0 eq.), the β-dicarbonyl compound (5 mmol, 1.0 eq.), urea or thiourea (7.5 mmol, 1.5 eq.), and the chosen catalyst (e.g., a solid acid like Montmorillonite K-10, 0.1 g).
-
Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
Workup: After the reaction, allow the vessel to cool to room temperature.
-
Purification: Add a small amount of ethanol to the solid mixture and stir. Collect the product by filtration, washing with cold ethanol to remove any soluble impurities. The product is often pure enough after this step, but recrystallization can be performed if needed.
Visualizations
Caption: General workflow for optimizing a Biginelli condensation reaction.
Caption: A decision tree for troubleshooting common Biginelli reaction issues.
Caption: Simplified diagram of the accepted Kappe mechanism for the Biginelli reaction.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. jsynthchem.com [jsynthchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. sctunisie.org [sctunisie.org]
- 20. mdpi.com [mdpi.com]
preventing degradation of 2-phenylpyrimidine-4,6-diol during storage
Welcome to the technical support center for 2-phenylpyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this compound.
Troubleshooting Guides
Issue 1: Visible Degradation of Solid Compound (Color Change)
Question: My solid this compound, which was initially a pale yellow powder, has turned brownish upon storage. What could be the cause and how can I prevent this?
Answer: A color change in the solid compound often indicates degradation, likely due to oxidation or photodegradation. The diol functionality in the pyrimidine ring can be susceptible to oxidation, especially when exposed to light, air (oxygen), and elevated temperatures.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Was the compound stored in a light-resistant (amber) container? Exposure to UV or even ambient light can initiate photodegradation.
-
Atmosphere: Was the container tightly sealed? Was it flushed with an inert gas (e.g., nitrogen or argon) before sealing? Oxygen in the headspace can lead to oxidation.
-
Temperature: Was the compound stored at the recommended temperature? Elevated temperatures can accelerate both oxidation and other degradation pathways.
-
-
Recommended Actions:
-
Store the compound in a tightly sealed, amber glass vial.
-
For long-term storage, flush the vial with an inert gas before sealing.
-
Store at a controlled low temperature, such as 2-8°C.
-
Consider storing under vacuum to remove oxygen.
-
Issue 2: Decreased Potency or Purity in Solution
Question: I've prepared a stock solution of this compound in an aqueous buffer, and over time, I'm observing a decrease in its concentration and the appearance of new peaks in my HPLC analysis. What is happening?
Answer: The decrease in concentration and the appearance of new peaks suggest that your compound is degrading in solution. The most likely degradation pathways in an aqueous environment are hydrolysis and oxidation. The stability of phenolic compounds in solution is often pH-dependent.
Troubleshooting Steps:
-
Analyze Degradation Products: Use a stability-indicating HPLC method to separate and identify the degradation products. Mass spectrometry (LC-MS) can be particularly useful in identifying the mass of the impurities, providing clues to the degradation pathway.
-
Evaluate Solution pH: The hydroxyl groups on the pyrimidine ring can influence the compound's stability at different pH values. Conduct a pH stability profile to determine the optimal pH range for your solution. Generally, phenolic compounds are more stable under slightly acidic to neutral conditions.
-
Consider Oxidative Degradation: Dissolved oxygen in the solvent can contribute to oxidation.
Recommended Actions:
-
pH Optimization: Prepare buffers at various pH levels (e.g., 3, 5, 7, 9) to determine the pH at which the compound is most stable.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution to inhibit oxidative degradation.[1][2][3][4]
-
Solvent Degassing: Degas your solvent before preparing the solution to remove dissolved oxygen.
-
Storage of Solutions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in light-protected containers. Prepare fresh working solutions as needed.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container, under an inert atmosphere (nitrogen or argon), and at a refrigerated temperature (2-8°C). For short-term laboratory use, storage in a desiccator at room temperature and protected from light is generally acceptable.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation: The diol (phenolic) nature of the molecule makes it susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
-
Hydrolysis: While the pyrimidine ring itself is relatively stable to hydrolysis, extreme pH conditions (highly acidic or basic) could potentially lead to ring opening or other hydrolytic degradation.
-
Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions. Studies on other pyrimidine derivatives have shown they can undergo photodegradation.
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To minimize degradation in solution:
-
Control pH: Use a buffer system that maintains a pH where the compound is most stable (typically slightly acidic to neutral for phenolic compounds).[5]
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil.
-
Minimize Oxygen Exposure: Use degassed solvents and consider adding antioxidants if compatible with your experimental setup.
-
Maintain Low Temperatures: Store solutions at refrigerated or frozen temperatures when not in use.
-
Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use.
Q4: Are there any known incompatible materials or reagents?
A4: Avoid strong oxidizing agents, as they can directly lead to the degradation of the diol functional groups. Also, be cautious with highly acidic or basic conditions, as these can catalyze hydrolysis. The presence of trace metal ions can also catalyze oxidation, so using high-purity solvents and reagents is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[6][7][8][9][10]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt-hours/m².[8]
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration with the mobile phase.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize major degradation products using LC-MS to obtain mass information.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation (Example) | Number of Degradation Products (Example) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 35.1 | 4 |
| Thermal (Solid) | 48 | 80 | 5.6 | 1 |
| Thermal (Solution) | 24 | 60 (reflux) | 8.9 | 2 |
| Photolytic | 24 | N/A | 12.4 | 2 |
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12][13][14]
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of degradation products with different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maxima of this compound. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to prove the specificity of the method.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for degradation of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. irjpms.com [irjpms.com]
- 12. japsonline.com [japsonline.com]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nveo.org [nveo.org]
Technical Support Center: Resolving Solubility Issues of Pyrimidine Derivatives in Aqueous Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of pyrimidine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common issues encountered during experimentation.
Troubleshooting Guide
Issue: My pyrimidine derivative is poorly soluble in aqueous media for biological assays.
This is a common challenge due to the often high molecular weight and lipophilicity of these compounds.[1] The planar structure of the pyrimidine ring can also lead to strong crystal lattice energy, making it difficult for water to solvate the molecule.[1]
Initial Steps & Quick Checks
-
Purity Verification: Impurities can significantly impact solubility. Ensure the purity of your compound using methods like NMR or LC-MS.[2]
-
Solvent Quality: Use high-purity, deionized water. Contaminants can alter the properties of your aqueous medium.[2]
-
Temperature Adjustment: For many pyrimidine derivatives, solubility increases with temperature.[1][2] Consider gently warming the solution, ensuring the compound's stability at higher temperatures.[2]
-
pH Modification: The pH of the aqueous medium can drastically affect the solubility of ionizable pyrimidine derivatives.[1]
Logical Troubleshooting Flowchart
References
side reaction pathways in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reaction pathways and optimize their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of substituted pyrimidines, providing explanations and actionable solutions in a question-and-answer format.
Biginelli Reaction Troubleshooting
Question 1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct, and the yield of my desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) is low. What is this byproduct and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]
Troubleshooting Steps:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screening different Lewis acids may help favor the desired reaction.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Question 2: I am observing a low conversion of my starting materials in the Biginelli reaction, leading to a poor yield of the DHPM. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][2]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea are of high purity, as impurities can lead to unwanted side reactions.[2]
Pinner Synthesis Troubleshooting
Question 3: My Pinner synthesis of a substituted pyrimidine is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
Answer:
Side reactions in the Pinner synthesis can arise from several sources, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material or key intermediates, and incomplete cyclization. The purity of the amidine salt is also a critical factor.[1]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of both the starting materials and intermediates.[1] This is a critical parameter for the success of the Pinner reaction.[3][4]
-
Temperature Control: Imidate hydrochlorides (Pinner salts) can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[4]
Question 4: The final cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
Answer:
Incomplete cyclization in the Pinner synthesis can be due to insufficient activation of the carbonyl group or steric hindrance.
Troubleshooting Steps:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if one is not already in use.[1]
-
Reaction Time: Some cyclization reactions are inherently slow and may require extended reaction times. Continue to monitor the reaction by TLC.[1]
General Pyrimidine Functionalization
Question 5: I am attempting to alkylate a pyrimidinone and am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?
Answer:
The alkylation of pyrimidinones can indeed lead to a mixture of N- and O-alkylated products, and the selectivity is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. For example, using potassium carbonate in a polar aprotic solvent like acetonitrile or acetone often favors O-alkylation.[5]
-
Alkylating Agent: The nature of the alkylating agent can influence the outcome. Harder alkylating agents tend to favor O-alkylation, while softer agents may favor N-alkylation.
-
Temperature: Reaction temperature can also affect the N/O selectivity. It is advisable to screen different temperatures to optimize for the desired product.
Data Presentation
Table 1: Comparison of Catalysts on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 4 | 75 | [2] |
| FeCl₃ | Solvent-free | 100 | 1 | 92 | [2] |
| ZnCl₂ | Acetonitrile | Reflux | 6 | 88 | [2] |
| Sulfated Zirconia | Solvent-free | 60 | 2-4 | 95 | [1] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).
Table 2: N- vs. O-Alkylation of 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (N:O) | Predominant Product Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | Primarily O | 87 (O-alkylated) | [5] |
| 4-(Bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | Primarily O | 80 (O-alkylated) | [5] |
| Bromo-ethylacetate | AS@HTC | Acetonitrile | 80 | 12 | Primarily N1 | 87 (N1-alkylated) | [6] |
| Propargyl bromide | AS@HTC | Acetonitrile | 80 | 12 | Primarily N1 | 94 (N1-alkylated) | [6] |
Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction [1]
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
-
Protocol 2: General Procedure for Pinner Synthesis of Pyrimidines under Anhydrous Conditions [1]
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous conditions to prevent hydrolysis.
-
Materials:
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
β-diketone (1 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
-
Mandatory Visualization
Caption: Competing reaction pathways in the Biginelli synthesis.
Caption: Troubleshooting workflow for the Pinner synthesis.
Caption: Factors influencing N- vs. O-alkylation of pyrimidinones.
References
Technical Support Center: Scale-Up of 2-Phenylpyrimidine-4,6-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up synthesis of 2-phenylpyrimidine-4,6-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most prevalent and scalable method is the condensation reaction between diethyl malonate and benzamidine in the presence of a base, such as sodium ethoxide. This one-pot synthesis is generally efficient, though challenges can arise during scale-up related to reaction control, product isolation, and purification.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control include reaction temperature, the rate of addition of reactants, stirring efficiency, and moisture content. Inadequate control of these parameters can lead to the formation of impurities and a decrease in overall yield. For instance, excessive temperature can promote side reactions.[1]
Q3: How can I monitor the progress of the condensation reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product.
Q4: What are the expected tautomeric forms of this compound, and how does this affect analysis?
A4: this compound can exist in several tautomeric forms, including the di-keto form (2-phenyl-1,5-dihydropyrimidine-4,6-dione) and various enol forms. This can result in complex NMR spectra. It's important to be aware of this when analyzing the final product.
Troubleshooting Guides
Low Product Yield
Q: My reaction yield has significantly dropped after scaling up. What are the potential causes and solutions?
A: Low yields during scale-up can be attributed to several factors. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is optimal; a gradual increase may be necessary.[1] |
| Poor Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. |
| Suboptimal Base Concentration | The stoichiometry of the base is critical. Ensure the correct molar equivalents of sodium ethoxide or other bases are used. Prepare the base solution fresh if possible. |
| Moisture Contamination | The presence of water can hydrolyze the ester and interfere with the condensation. Use anhydrous solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Product Loss During Workup | This compound has some solubility in water, especially at non-neutral pH. After acidification to precipitate the product, ensure the mixture is sufficiently cooled to minimize solubility losses. Check the aqueous layer by TLC for any dissolved product.[3] |
Impurity Formation
Q: I am observing significant side product formation in my scaled-up reaction. How can I identify and minimize these impurities?
A: Side product formation is a common challenge in condensation reactions. Here are some strategies to mitigate this issue.
| Potential Impurity | Formation Mechanism | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or mixing. | Optimize reaction conditions as described in the "Low Product Yield" section. |
| Diethyl Benzoylmalonate | Acylation of diethyl malonate by a benzoyl species, potentially formed from the oxidation of benzamidine. | Maintain an inert atmosphere to prevent oxidation. Ensure the purity of the benzamidine starting material. |
| Polymeric Byproducts | Self-condensation of diethyl malonate or other side reactions at elevated temperatures. | Maintain strict temperature control. Lowering the reaction temperature and extending the reaction time may be beneficial.[2] |
| Hydrolysis Products | Hydrolysis of diethyl malonate to malonic acid or the final product under non-optimal pH conditions during workup. | Carefully control the pH during the workup and isolation steps. |
Purification Challenges
Q: My crude product is difficult to purify at a larger scale. What purification strategies are recommended for this compound?
A: this compound is a polar heterocyclic compound, which can present purification challenges.
| Issue | Recommended Solution |
| Poor Solubility in Common Organic Solvents | Recrystallization from a polar solvent system like ethanol/water or DMF/water is often effective. Experiment with different solvent ratios to achieve optimal purity and recovery. |
| Tailing on Silica Gel Chromatography | Due to its polar and potentially acidic nature, this compound may streak on silica gel. If chromatography is necessary, consider using a modified mobile phase containing a small amount of acetic or formic acid to suppress ionization. Alternatively, reversed-phase chromatography can be a good option for polar compounds.[4][5] |
| Presence of Fine Precipitate | Rapid precipitation during workup can lead to a fine, difficult-to-filter solid. To encourage the formation of larger crystals, allow the solution to cool slowly with gentle stirring after acidification. |
| Residual Inorganic Salts | Ensure the product is thoroughly washed with deionized water after filtration to remove any inorganic salts from the workup procedure. |
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of dihydroxypyrimidine derivatives, which can serve as a reference for the scale-up of this compound synthesis.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl malonate, Formamidine | Sodium methoxide | Methanol | 65-95 | 2 | 84 | [6] |
| Diethyl malonate, Urea | Sodium ethoxide | Ethanol | Reflux | 7 | ~85 | [7] |
| Dimethyl malonate, Acetamidine HCl | Sodium methoxide | Methanol | 18-25 | 3-5 | 86 | [8] |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is a general guideline for a scaled-up synthesis. All operations should be conducted in a suitable fume hood with appropriate personal protective equipment.
-
Preparation of Sodium Ethoxide: In a suitably sized, oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel under a nitrogen atmosphere, carefully add absolute ethanol. Add sodium metal in portions to the ethanol with vigorous stirring. The reaction is exothermic; control the temperature with an ice bath as needed.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate dropwise to the sodium ethoxide solution with continued stirring.
-
Addition of Benzamidine: Dissolve benzamidine hydrochloride in a minimum amount of absolute ethanol and add it to the reaction mixture in a dropwise manner.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 4-5 with concentrated hydrochloric acid with vigorous stirring. A white precipitate of this compound will form.
-
Isolation: Allow the slurry to stir in the ice bath for at least an hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dried this compound to a suitable flask. Add a minimal amount of a hot solvent system (e.g., 80:20 ethanol:water) to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate it.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Phenylpyrimidine-4,6-diol
Welcome to the technical support center for the purification of crude 2-phenylpyrimidine-4,6-diol. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my crude this compound?
A1: Impurities in crude this compound typically originate from starting materials, byproducts, or decomposition during the synthesis. Common impurities may include unreacted starting materials (e.g., benzamidine, diethyl malonate), partially reacted intermediates, and byproducts from side reactions. The synthesis route can introduce various impurities; for instance, using strong bases might lead to different byproducts compared to other methods.[1]
Q2: What are the main methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography.[2] The choice of method depends on the nature of the impurities and the desired final purity. Often, a combination of these techniques is required for optimal results.
Q3: What are the key physicochemical properties of this compound that I should consider for purification?
A3: Understanding the compound's properties is crucial for selecting a purification strategy. Due to the two hydroxyl groups, this compound is expected to be a weakly acidic solid with a high melting point and strong hydrogen bonding capabilities.[2][3] It is generally sparingly soluble in water and common nonpolar organic solvents but should be soluble in aqueous bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[2][4]
Physicochemical Properties Overview
This data is based on the known properties of pyrimidine diols and predictive models.
| Property | Predicted Value / Characteristic | Rationale for Purification |
| Molecular Formula | C₁₀H₈N₂O₂[3] | - |
| Molecular Weight | 188.18 g/mol [3] | - |
| Appearance | White to off-white solid[2] | Color may indicate the presence of impurities. |
| Melting Point | >300 °C (Decomposes)[2] | A sharp melting point close to the literature value indicates high purity. |
| Solubility | Sparingly soluble in water and most organic solvents at room temperature. Soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong acids.[2] | This dual acidic/basic character is key for acid-base extraction. Low solubility in a solvent at room temp but high solubility when hot is ideal for recrystallization. |
| pKa | Weakly acidic (due to diol groups) | The acidic nature allows for selective extraction into a basic aqueous phase.[4][5] |
Troubleshooting Guides
Recrystallization Issues
Q4: I'm trying to recrystallize my product, but it won't dissolve, even in boiling solvent. What should I do?
A4: If the compound remains insoluble, the chosen solvent is likely unsuitable. For compounds like pyrimidine-diols that are often only soluble in polar aprotic solvents, you may need to try solvents like DMF or DMSO.[6] Alternatively, a mixed-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (like hot DMF) and then add a "poor," miscible solvent (like water or diethyl ether) dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.[7]
Q5: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A5: "Oiling out" happens when the compound comes out of solution above its melting point. To prevent this, try the following:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the bench before placing it in an ice bath.[7]
-
Reheat and add more solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add more hot solvent, and cool slowly again.[7]
-
Use a seed crystal: Add a tiny, pure crystal of the product to the cooled solution to initiate crystallization.[7]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.[7]
Acid-Base Extraction Issues
Q6: I performed an acid-base extraction, but my yield is very low after re-precipitation. What went wrong?
A6: Low yield can result from several issues:
-
Incomplete extraction: Ensure you have used a sufficient volume of the basic solution and have mixed the aqueous and organic layers thoroughly to allow for complete transfer of the deprotonated compound into the aqueous layer. Multiple extractions with smaller volumes are more effective than a single large one.
-
Incomplete precipitation: When re-acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently acidic. Check the pH with litmus or pH paper. Cooling the solution in an ice bath can also help maximize precipitation.
-
Emulsion formation: An emulsion between the organic and aqueous layers can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Column Chromatography Issues
Q7: My compound is streaking on the TLC plate and giving poor separation in the column. What can I do?
A7: Streaking often indicates that the compound is highly polar and is interacting very strongly with the silica gel, or that the sample is overloaded.
-
Adjust solvent polarity: Add a small amount of a polar modifier to your eluent system. For a highly polar compound like this compound, a mobile phase of Dichloromethane:Methanol is common.[8] Adding a small amount of acetic acid or triethylamine can help reduce streaking by protonating or deprotonating the silica surface or the compound itself.
-
Check sample load: Ensure you are not loading too much crude material onto the column. Overloading leads to broad bands and poor separation.
-
Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina or a reverse-phase (C18) silica gel.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities with different solubility profiles than the target compound.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, DMF, ethyl acetate) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a polar solvent like ethanol, methanol, or a DMF/water mixture is a good starting point.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the diol group to separate it from neutral or basic impurities.[4][5]
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[4][9]
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound salt will move to the aqueous layer. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete transfer of the product. Combine all aqueous extracts.
-
Backwash: "Backwash" the combined aqueous layers by extracting them with a small portion of the organic solvent to remove any trapped neutral impurities.[9] Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out as a solid.[5]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This method is suitable for separating compounds with different polarities and is effective for removing impurities that are structurally similar to the product.
-
Stationary Phase: Pack a glass column with silica gel using a slurry method with your starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DMF or methanol) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a nonpolar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent, such as methanol.[8] A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Workflow of the acid-base extraction process.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Head-to-Head Comparison: 2-Phenylpyrimidine-4,6-diol Derivatives Emerge as Potent Alternatives to Fluconazole in Antifungal Efficacy
For Immediate Release
In the ongoing battle against invasive fungal infections, researchers and clinicians are in constant pursuit of novel antifungal agents that can overcome the challenges of drug resistance and offer improved therapeutic outcomes. A comprehensive analysis of available experimental data reveals that derivatives of 2-phenylpyrimidine-4,6-diol are showing significant promise, in some cases outperforming the widely used antifungal drug, fluconazole. This comparison guide provides a detailed overview of the efficacy of a representative 2-phenylpyrimidine derivative, Compound C6, against fluconazole, supported by quantitative data, experimental protocols, and pathway visualizations.
The primary mechanism of action for both fluconazole and the novel 2-phenylpyrimidine derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.
Quantitative Efficacy Assessment
A direct comparison of the in vitro antifungal activity of the 2-phenylpyrimidine derivative, Compound C6, and fluconazole was conducted against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, demonstrate the superior or comparable efficacy of Compound C6.
| Fungal Strain | Compound C6 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.5 | 1 |
| Candida tropicalis | 0.25 | 2 |
| Candida krusei | 1 | 64 |
| Candida parapsilosis | 0.5 | 2 |
| Candida glabrata | 2 | 32 |
| Cryptococcus neoformans | 0.125 | 4 |
| Aspergillus fumigatus | 4 | >64 |
Data sourced from a comparative study on novel phenylpyrimidine CYP51 inhibitors.[1][2]
Of particular note is the potent activity of Compound C6 against fungal species known for their intrinsic or acquired resistance to fluconazole, such as Candida krusei and Candida glabrata. Furthermore, Compound C6 exhibited significant efficacy against Aspergillus fumigatus, a mold against which fluconazole has limited activity.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both 2-phenylpyrimidine derivatives and fluconazole exert their antifungal effects by targeting the same crucial enzyme in the ergosterol biosynthesis pathway. The diagram below illustrates this shared mechanism.
Caption: Inhibition of CYP51 by 2-phenylpyrimidine derivatives and fluconazole.
Experimental Protocols
The in vitro antifungal efficacy data presented was obtained using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][3][4] This method provides a reproducible means of determining the MIC of antifungal agents.
Key Experimental Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: A serial two-fold dilution of each antifungal agent (2-phenylpyrimidine derivative and fluconazole) is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth compared to a drug-free growth control well.
The following diagram illustrates the general workflow for this in vitro antifungal susceptibility testing.
Caption: Workflow for in vitro antifungal susceptibility testing.
Conclusion
The available data strongly suggests that this compound derivatives represent a promising new class of antifungal agents. Their potent in vitro activity, particularly against fluconazole-resistant strains and challenging pathogens like Aspergillus fumigatus, highlights their potential to address significant unmet medical needs in the treatment of invasive fungal infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds. The shared mechanism of action with fluconazole, coupled with superior efficacy, positions these derivatives as compelling candidates for future antifungal drug development.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Comparative Guide to the Structural Elucidation of 2-Phenylpyrimidine-4,6-diol via 2D NMR
Introduction to 2-Phenylpyrimidine-4,6-diol and the Power of 2D NMR
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational structures in numerous pharmaceuticals. The substitution pattern on the pyrimidine ring is crucial for its biological activity, necessitating unambiguous structural verification. One-dimensional (1D) NMR (¹H and ¹³C) provides initial valuable information, but for a definitive structural assignment and to resolve any ambiguities, 2D NMR spectroscopy is indispensable. Techniques such as COSY, HSQC, and HMBC create correlation maps between different nuclei within a molecule, revealing the intricate network of covalent bonds.
Theoretical 2D NMR Analysis of this compound
Based on the known structure of this compound, we can predict the key correlations that would be observed in its 2D NMR spectra. The numbering of the atoms for this analysis is provided in the diagram below.
dot
Caption: Atomic Numbering Scheme for this compound.
Expected ¹H and ¹³C Chemical Shifts
The anticipated chemical shifts are crucial for interpreting the 2D NMR spectra. The diol tautomer is one of several possible forms; the actual observed shifts will depend on the predominant tautomeric form in the chosen NMR solvent. For this analysis, we will consider the dihydroxy form.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| H5 | ~5.5 - 6.0 | C5: ~90 - 100 |
| H2'/H6' | ~8.0 - 8.4 | C2'/C6': ~128 - 130 |
| H3'/H5' | ~7.4 - 7.6 | C3'/C5': ~128 - 130 |
| H4' | ~7.4 - 7.6 | C4': ~130 - 132 |
| OH (4,6) | Broad, variable | C1': ~135 - 140 |
| C2: ~160 - 165 | ||
| C4/C6: ~165 - 170 |
Key 2D NMR Correlations: A Predictive Map
The following table summarizes the essential correlations expected in the COSY, HSQC, and HMBC spectra of this compound.
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
| COSY | H2'/H6' ↔ H3'/H5' | Connectivity within the phenyl ring. |
| (Correlation Spectroscopy) | H3'/H5' ↔ H4' | |
| HSQC | H5 ↔ C5 | Direct one-bond C-H connections. |
| (Heteronuclear Single Quantum Coherence) | H2'/H6' ↔ C2'/C6' | |
| H3'/H5' ↔ C3'/C5' | ||
| H4' ↔ C4' | ||
| HMBC | H5 ↔ C4, C6 | Confirms the position of the lone pyrimidine proton. |
| (Heteronuclear Multiple Bond Correlation) | H2'/H6' ↔ C2, C1', C3' | Confirms the connection between the phenyl and pyrimidine rings. |
| H3'/H5' ↔ C1', C5' | Provides further evidence for the phenyl ring structure. | |
| H4' ↔ C2', C6' |
Comparative Analysis with Structurally Similar Compounds
To ground our theoretical predictions in experimental reality, we can compare them to published data for analogous pyrimidine structures. For instance, ¹H NMR data for 4,6-dihydroxypyrimidine shows a proton at the 5-position and another at the 2-position. The absence of a proton at C2 in our target compound and the presence of a phenyl group are key distinguishing features that would be readily confirmed by the lack of a corresponding ¹H signal and the appearance of aromatic proton signals with their characteristic COSY correlations.
Furthermore, the HMBC correlations are paramount for establishing the connectivity between the two ring systems. The expected correlation between the ortho-protons of the phenyl ring (H2'/H6') and the C2 carbon of the pyrimidine ring is the definitive piece of evidence for the 2-phenyl substitution pattern.
Experimental Protocols for 2D NMR Analysis
For researchers planning to perform these experiments, the following provides a general methodology.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shifts of all protons and carbons.
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient. Key parameters to optimize include the spectral width in both dimensions and the number of increments in the indirect dimension.
-
HSQC: A phase-sensitive gradient-enhanced HSQC experiment is used to correlate proton and carbon chemical shifts for directly attached pairs.
-
HMBC: A gradient-enhanced HMBC experiment is used to detect long-range (2-3 bond) correlations between protons and carbons. The long-range coupling delay (typically 50-100 ms) should be optimized to observe the desired correlations.
Visualizing the Elucidation Workflow
The logical flow of information from the various NMR experiments to the final structure can be visualized as follows:
dot
Caption: Workflow for Structural Elucidation using 2D NMR.
Conclusion
While a dedicated publication on the complete 2D NMR analysis of this compound is yet to be found, a thorough understanding of 2D NMR principles allows for a confident prediction of the expected spectral data. By combining the information from COSY, HSQC, and HMBC experiments, researchers can unambiguously confirm the constitution of this and similar pyrimidine-based molecules. The comparative approach, referencing data from analogous structures, further strengthens the confidence in the structural assignment. This guide provides a solid framework for any scientist undertaking the structural elucidation of novel pyrimidine derivatives, ensuring accuracy and efficiency in their research endeavors.
A Comparative Guide to the Synthesis of Substituted Pyrimidines: Evaluating Traditional and Modern Routes
The synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug discovery, owing to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1] For researchers, scientists, and professionals in drug development, the efficient synthesis of these heterocyclic motifs is a critical aspect of innovation.[2][3] This guide provides an objective comparison of a new, efficient synthetic methodology against a well-established, traditional procedure for the synthesis of substituted pyrimidines, supported by experimental data to inform the selection of the most suitable method.
Performance Comparison of Synthetic Routes
The choice of synthetic methodology can significantly impact reaction efficiency, conditions, and overall yield. The following table summarizes key quantitative data for the synthesis of a representative substituted pyrimidine, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, via the classic Biginelli reaction under conventional heating versus a modern microwave-assisted approach.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | HCl | Ethanol | Reflux | 4-5 h | 75% | [3] |
| Microwave Irradiation | Sulfamic Acid (20 mol%) | Solvent-Free | - (300 W) | 3 min | 95% | [3] |
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below.
1. Conventional Heating: Biginelli Reaction
This protocol describes the classic one-pot, three-component reaction for the synthesis of dihydropyrimidinones (DHPMs).
-
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Hydrochloric Acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of hydrochloric acid is prepared in a round-bottom flask.
-
Ethanol is added as the solvent.
-
The mixture is refluxed for 4-5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product may require further purification by recrystallization.[3][4]
-
2. Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient solvent-free synthesis of the same substituted pyrimidine using microwave irradiation.
-
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic Acid (20 mol%)
-
-
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a 100 mL beaker.
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300 watts.
-
The reaction is typically complete within 3-4 minutes.[3]
-
Monitor the reaction progress by TLC.
-
After completion, the crude product can be purified by recrystallization from ethanol.
-
Visualizing the Synthetic Workflow
To illustrate the logical flow of selecting a synthetic route based on key performance indicators, the following diagram depicts a decision-making workflow.
Caption: A workflow comparing conventional and microwave-assisted pyrimidine synthesis.
References
The 2-Phenylpyrimidine-4,6-diol Scaffold: A Privileged Substructure in Modern Medicinal Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Among its many derivatives, the 2-phenylpyrimidine-4,6-diol scaffold has emerged as a particularly advantageous starting point for the design of novel therapeutics. This guide provides a comprehensive comparison of this scaffold with alternative structures, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Advantages of the this compound Scaffold
The this compound scaffold offers several key advantages in drug discovery:
-
Synthetic Tractability: The core structure can be readily synthesized through a one-pot condensation reaction between benzamidine and a malonic ester derivative, allowing for the efficient generation of diverse compound libraries.
-
Privileged Structural Features: The pyrimidine ring itself is a bioisostere for other aromatic systems and possesses both hydrogen bond donor and acceptor capabilities, facilitating strong interactions with biological targets.[1]
-
Tunable Physicochemical Properties: The phenyl group at the 2-position provides a handle for modifying lipophilicity and introducing substituents that can engage in specific interactions, such as pi-stacking, with target proteins. The 4,6-diol moiety offers additional points for hydrogen bonding, contributing to target affinity and selectivity.
-
Versatile Biological Activity: As will be detailed below, derivatives of this scaffold have shown potent activity against a range of targets, including kinases, G-protein coupled receptors (GPCRs), and fungal enzymes.
Comparative Analysis of Biological Activity
The versatility of the this compound scaffold is evident in its application across different therapeutic areas. Below, we compare its performance against other established pharmacophores targeting Bruton's Tyrosine Kinase (BTK), G-Protein Coupled Receptor 84 (GPR84), and the fungal enzyme Lanosterol 14α-demethylase (CYP51).
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a key kinase in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies.[2]
Table 1: Comparison of BTK Inhibitors
| Compound/Scaffold | Target | IC50 / Inhibition % | Cell Line/Assay | Reference |
| 2-Phenylpyrimidine (11g) | BTK | 82.76% @ 100 nM | ADP-Glo™ Kinase Assay | [2] |
| 6.98 µM | Raji (B-cell lymphoma) | [2] | ||
| Ibrutinib (Covalent) | BTK | 99.4% @ 100 nM | ADP-Glo™ Kinase Assay | [2] |
| 14.5 µM | Raji (B-cell lymphoma) | [2] | ||
| Zanubrutinib (Covalent) | BTK | ~2 nM (biochemical) | Various | [1] |
| Acalabrutinib (Covalent) | BTK | >10x lower than Ibrutinib for EGFR | Various | [1] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.
The 2-phenylpyrimidine derivative 11g demonstrates potent inhibition of BTK, comparable to the established drug Ibrutinib in an enzymatic assay. Notably, in a cellular context, this derivative shows superior activity against the Raji B-cell lymphoma line, suggesting a potentially different mechanism of action or improved cellular uptake.[2]
G-Protein Coupled Receptor 84 (GPR84) Agonism
GPR84 is a receptor primarily expressed on immune cells and is implicated in inflammatory responses.
Table 2: Comparison of GPR84 Agonists
| Compound/Scaffold | Target | EC50 | Cell Line/Assay | Reference |
| 2-Alkylpyrimidine-4,6-diol | GPR84 | 512 nM | HEK293 cells (Calcium mobilization) | [3] |
| 6-Nonylpyridine-2,4-diol | GPR84 | 0.189 nM | HEK293 cells (Calcium mobilization) | [4] |
| 6-OAU | GPR84 | 653 nM | HEK293 cells (Calcium mobilization) | [3] |
While a direct comparison with a this compound is not available, the closely related 2-alkylpyrimidine-4,6-diol scaffold shows moderate potency as a GPR84 agonist.[3] This highlights the potential of the pyrimidine-4,6-diol core for modulating GPCR activity. The alternative 6-nonylpyridine-2,4-diol scaffold demonstrates significantly higher potency in this specific assay.[4]
Fungal Lanosterol 14α-demethylase (CYP51) Inhibition
CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a prime target for antifungal drugs.[5]
Table 3: Comparison of Antifungal Agents Targeting CYP51
| Compound/Scaffold | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Phenylpyrimidine (C6) | Candida albicans | 0.125-0.5 | [5] |
| Candida glabrata | 0.5-2 | [5] | |
| Aspergillus fumigatus | 0.5-1 | [5] | |
| Fluconazole (Azole) | Candida albicans | 0.25-1 | [5] |
| Candida glabrata | 8-64 | [5] | |
| Aspergillus fumigatus | >64 | [5] | |
| Itraconazole (Azole) | Candida albicans | 0.03-0.125 | [5] |
| Candida glabrata | 0.25-1 | [5] | |
| Aspergillus fumigatus | 0.25-1 | [5] |
The 2-phenylpyrimidine derivative C6 exhibits broad-spectrum antifungal activity, with notable efficacy against Candida glabrata and Aspergillus fumigatus, strains that often show resistance to fluconazole.[5] This suggests that the 2-phenylpyrimidine scaffold can overcome some of the limitations of existing azole antifungals.
Experimental Protocols
Synthesis of this compound
A general and widely applicable method for the synthesis of the this compound core involves the condensation of benzamidine with diethyl malonate.
Reaction Scheme:
General Synthesis of this compound.
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic sodium in absolute ethanol with stirring.
-
Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate followed by benzamidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., concentrated HCl) to a pH of approximately 5-6 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the test compound (inhibitor).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[2]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway
Derivatives of the 2-phenylpyrimidine scaffold have been shown to inhibit Bruton's Tyrosine Kinase (BTK), a critical component of the BCR signaling pathway.
Simplified B-Cell Receptor signaling pathway highlighting the role of BTK.
GPR84 Signaling Pathway
The pyrimidine-4,6-diol core has been identified in agonists of GPR84, a Gαi-coupled receptor.
Overview of the GPR84 signaling cascade.
Fungal Ergosterol Biosynthesis Pathway
2-Phenylpyrimidine derivatives have demonstrated potent inhibition of CYP51, a key enzyme in this pathway.
Key steps in the fungal ergosterol biosynthesis pathway targeted by 2-phenylpyrimidine derivatives.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico and In Vitro Results for Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico and in vitro experimental data for a series of pyrimidine derivatives, offering objective insights into their performance and validating computational predictions with laboratory results. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers in the field of drug discovery.
Data Presentation: In Silico vs. In Vitro Screening
The predictive accuracy of in silico models is a critical aspect of modern drug discovery. This section compares the computationally predicted binding affinities of novel pyrimidine derivatives against their experimentally determined biological activities. The data presented is a synthesis from multiple studies investigating the anticancer and anti-inflammatory potential of this class of compounds.
Table 1: Comparison of In Silico (Molecular Docking) and In Vitro (Cytotoxicity) Data for Pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Target Protein | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) vs. HCT-116 | In Vitro IC50 (µM) vs. MCF-7 | Reference Compound (Sorafenib) IC50 (µM) |
| 9d | VEGFR-2 | - | 10.33 | - | >10 |
| 11e | VEGFR-2 | - | 1.14 | 1.54 | >10 |
| 12b | VEGFR-2 | - | - | - | >10 |
| 12d | VEGFR-2 | - | - | - | >10 |
| 4a | CDK2 | - | - | - | Roscovitine: 0.25 |
| 4b | CDK2 | - | - | - | Roscovitine: 0.25 |
Note: A lower binding energy indicates a stronger predicted interaction. A lower IC50 value indicates greater potency.
Table 2: Comparison of In Silico (Molecular Docking) and In Vitro (Enzyme Inhibition) Data for Pyrimidine Derivatives
| Compound ID | Target Enzyme | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference Compound (Celecoxib) IC50 (µM) |
| 3b | COX-2 | - | 0.20 | 0.17 |
| 5b | COX-2 | - | 0.18 | 0.17 |
| 5d | COX-2 | - | 0.16 | 0.17 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are generalized from several cited studies and represent common practices for the in silico and in vitro evaluation of pyrimidine derivatives.
In Silico Methodology: Molecular Docking
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, CDK2, COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Docking Simulation: A molecular docking program, such as AutoDock Vina, is used to perform the docking calculations. The prepared protein is set as the receptor, and the pyrimidine derivatives are set as ligands. A grid box is defined to encompass the active site of the protein.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the binding energy scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In Vitro Methodology: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Methodology: COX-2 Inhibition Assay
This assay determines the ability of the pyrimidine derivatives to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Inhibitor Preparation: Recombinant human COX-2 enzyme is prepared. The pyrimidine derivatives are dissolved in a suitable solvent and serially diluted.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound or a reference inhibitor (e.g., celecoxib).
-
Incubation: The enzyme and inhibitor are pre-incubated together for a short period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the concentration-inhibition curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by the pyrimidine derivatives and the general workflow for the cross-validation of in silico and in vitro results.
Benchmarking Novel BTK Inhibitors: A Comparative Guide for 2-Phenylpyrimidine-4,6-diol Scaffolds
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in the B-cell antigen receptor (BCR) pathway.[1] Its essential role in B-cell proliferation, differentiation, and survival has made it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases.[2] The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] However, off-target activities have been associated with adverse effects, prompting the development of next-generation inhibitors with improved selectivity.[4][5]
This guide provides a framework for benchmarking novel BTK inhibitors, using the 2-phenylpyrimidine-4,6-diol scaffold as a representative starting point for drug discovery. While direct public data on the BTK inhibitory activity of this compound is limited, derivatives of this structure have been synthesized and evaluated as potent BTK inhibitors, demonstrating the scaffold's potential.[6] Here, we compare the performance of FDA-approved BTK inhibitors and provide standardized experimental protocols to illustrate how a novel compound based on this pyrimidine core would be rigorously evaluated.
Comparative Performance of Known BTK Inhibitors
The development of second- and third-generation BTK inhibitors has focused on enhancing selectivity to minimize off-target effects and improve safety profiles. The following table summarizes key performance metrics for several FDA-approved BTK inhibitors, providing a benchmark for new chemical entities.
| Inhibitor | Generation/Type | BTK IC50 (nM) | Selectivity Profile (IC50 in nM) | Common Adverse Events |
| Ibrutinib | 1st / Covalent | ~0.5 - 5 | EGFR: ~5-10ITK: ~5-10TEC: ~7-70 | Atrial fibrillation, hypertension, bleeding, diarrhea, rash[5][7][8] |
| Acalabrutinib | 2nd / Covalent | ~3 - 8 | EGFR: >1000ITK: >1000TEC: ~40-50 | Headache, infection, diarrhea[4][9] |
| Zanubrutinib | 2nd / Covalent | <1 | EGFR: ~60ITK: ~6TEC: ~67 | Neutropenia, upper respiratory tract infection, minor bleeding[9] |
| Pirtobrutinib | 3rd / Non-covalent | ~0.4 - 3.5 | Highly selective with minimal off-target activity reported | Fatigue, diarrhea, contusion[10] |
IC50 values are compiled from various sources and can differ based on assay conditions. The table provides a representative range for comparative purposes.
Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate assessment and comparison of novel inhibitors.
In Vitro BTK Enzymatic Assay (IC50 Determination)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme, using a luminescence-based assay like ADP-Glo™.
Objective: To quantify the potency of a test compound in inhibiting BTK kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., a poly-GT peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a this compound derivative)
-
Kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
DMSO (for compound dilution)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Reaction Setup: In a microplate, add the BTK enzyme, the test compound at various concentrations (or DMSO for control), and the kinase buffer. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature for the compound to bind to the enzyme.[12]
-
Initiate Kinase Reaction: Add a solution containing the BTK substrate and ATP to each well to start the reaction. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for BTK.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[12]
-
Terminate Reaction: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP Detection: Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Kinase Selectivity Profiling
Objective: To assess the selectivity of a test compound by screening it against a broad panel of kinases, identifying potential off-target interactions.
Methodology: Kinase selectivity is typically evaluated by specialized service providers offering large kinase panel screens (e.g., over 400 kinases).[14][15] A common method is the competitive binding assay:
-
Assay Principle: A test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of human kinases. The assay measures the displacement of a specific ligand from the kinase's ATP-binding site.
-
Procedure: The test compound is incubated with each kinase from the panel. The amount of bound ligand is then quantified, often using methods like quantitative PCR (for DNA-tagged kinases) or fluorescence detection.[16]
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity or percentage of ligand displacement. A significant reduction in activity or displacement indicates an interaction between the compound and that kinase. Hits from the single-concentration screen are then typically followed up with full IC50 determinations for the identified off-target kinases to quantify the degree of inhibition. This data is crucial for predicting potential side effects, as off-target inhibition of kinases like EGFR and TEC has been linked to adverse events in first-generation BTK inhibitors.[7]
Visualizing Pathways and Workflows
BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This triggers downstream signaling that is crucial for B-cell survival and proliferation. BTK inhibitors block this pathway by preventing the kinase activity of BTK.[17]
Experimental Workflow for BTK Inhibitor Development
The following workflow outlines the typical stages in the discovery and validation of a novel BTK inhibitor, from initial screening to preclinical evaluation.
The benchmarking of novel therapeutic candidates is a cornerstone of modern drug discovery. For potential BTK inhibitors derived from scaffolds like this compound, a comprehensive evaluation of potency, selectivity, and cellular activity is paramount. By comparing performance against established inhibitors such as Ibrutinib, Acalabrutinib, Zanubrutinib, and Pirtobrutinib, researchers can identify compounds with a superior therapeutic window. The detailed experimental protocols and workflows provided in this guide offer a clear roadmap for this critical evaluation process, ultimately aiming to develop safer and more effective treatments for B-cell malignancies and other related disorders.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 8. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. pharmaron.com [pharmaron.com]
- 15. assayquant.com [assayquant.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of 2-Phenylpyrimidine Analogs: SAR Studies in Antifungal and Cancer Therapy
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of two distinct classes of 2-phenylpyrimidine analogs: those developed as antifungal agents targeting lanosterol 14α-demethylase (CYP51) and those designed as Bruton's tyrosine kinase (BTK) inhibitors for cancer therapy. We will delve into their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols.
Part 1: 2-Phenylpyrimidine Analogs as Antifungal Agents (CYP51 Inhibitors)
Invasive fungal infections pose a significant threat to human health, necessitating the development of novel antifungal drugs. One key target is CYP51, an enzyme crucial for ergosterol biosynthesis in fungi. A series of 2-phenylpyrimidine derivatives have been designed and synthesized as potent CYP51 inhibitors.[1][2]
Structure-Activity Relationship (SAR)
The SAR studies of these analogs revealed several key features for potent antifungal activity. A scaffold hopping strategy was employed to optimize the parent core, leading to the identification of promising compounds.[1] It was observed that the addition of a pyrimidine moiety to the hydrophobic side chain of CYP51 inhibitors could enhance their antifungal activity.[1]
Structural optimization focused on substitutions on the phenyl ring (Ring A) and another aromatic ring (Ring B). Fixing a 3-position fluorine substitution on Ring A and exploring various substituents on Ring B led to significant findings. The introduction of halogen atoms at the 4-position of Ring B showed that activity increased with the size of the substituent, with bromine providing the highest activity.[1] Further exploration of hydrophobic cavities with aliphatic hydrocarbons was also considered.[1]
Quantitative Data: In Vitro Antifungal Activity
The antifungal activity of the synthesized compounds was evaluated against a panel of pathogenic fungi. The results for a selection of compounds are summarized in the table below, with the first-line antifungal drug fluconazole (FLC) as a reference.
| Compound | R | C. albicans SC5314 (MIC, μg/mL) | C. albicans 121101 (MIC, μg/mL) | C. parapsilosis 120308 (MIC, μg/mL) | C. glabrata 120402 (MIC, μg/mL) |
| C1 | F | 2 | 2 | 4 | 4 |
| C2 | Cl | 1 | 1 | 2 | 2 |
| C3 | Br | 0.5 | 0.5 | 1 | 1 |
| C4 | I | 1 | 1 | 2 | 2 |
| C6 | ≤0.125 | ≤0.125 | 0.25 | 0.5 | |
| FLC | - | 0.5 | 0.5 | 0.25 | 8 |
| Data extracted from a study on 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[1] |
Compound C6 emerged as a particularly potent derivative, exhibiting superior efficacy against several clinically relevant fungal strains compared to fluconazole.[1][2]
Experimental Protocols
In Vitro Antifungal Activity Assay: The in vitro antifungal activity of the target compounds was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 method.[1] Fluconazole was used as the reference drug. The final concentrations of the compounds ranged from 0.125 to 64 μg/mL. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the growth control.
Signaling Pathway Diagram
References
comparative study of different catalysts for pyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, a class of heterocyclic compounds of significant pharmacological interest, is a cornerstone of medicinal chemistry. The efficiency and selectivity of pyrimidine synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, including homogeneous, heterogeneous, and biocatalysts, employed in the synthesis of pyrimidine scaffolds. The performance of these catalysts is evaluated based on key metrics such as reaction yield, reaction time, and reaction conditions, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is crucial for optimizing the synthesis of pyrimidine derivatives. The following tables summarize the quantitative performance of various catalysts, offering a clear comparison of their efficacy under different reaction conditions.
Homogeneous Catalysts
Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iridium-pincer complex | Amidines, Alcohols | Toluene | 150 | Not Specified | Up to 93 | [1] |
| Nickel Complexes | Alcohols, Amidines | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Choline hydroxide | α,β-unsaturated ketones, Benzamidine hydrochloride | Choline hydroxide | 60 | Not Specified | Excellent | [2] |
| Vitamin C | Not specified | Solvent-free | Not specified | Short | High | [3] |
Heterogeneous Catalysts
Heterogeneous catalysts, existing in a different phase from the reactants, are advantageous for their ease of separation and potential for reusability, contributing to more sustainable synthetic processes.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Nano-Fe3O4@SiO2/SnCl4 | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | Not Specified | |
| Nanocrystalline MgO | 6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile | Water | 80 | Not Specified | High Efficiency | Not Specified | |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | Not Specified | |
| L-Proline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Nano-NiZr4(PO4)6 | Benzaldehydes, Guanidine hydrochloride, Malononitrile | Ethanol | Reflux | Short | Excellent | Yes | [4] |
| Co-MOF | Aldehydes, 1,3-carbonyl compounds, Urea | Not Specified | Not Specified | 90 min | 96 | Yes | [5] |
| Fe3O4@MOF (Fe) NC | Aldehydes, Malononitrile, Barbituric acid | Not Specified | Not Specified | Not Specified | High | Yes | [6] |
| Nano-magnetite complex | Amino-uracil, Aryl aldehydes, Malononitrile | Ethanol | Heating | Not Specified | High | Yes | [7] |
Biocatalysts
Biocatalysts, such as enzymes, offer unparalleled specificity and operate under mild conditions, aligning with the principles of green chemistry. While quantitative data for direct comparison in synthetic applications is emerging, the de novo pyrimidine biosynthesis pathway highlights the potential of enzymes. This pathway utilizes enzymes like carbamoyl phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase to construct the pyrimidine ring from simple precursors. The application of isolated or immobilized enzymes, such as transaminases, in chemoenzymatic routes is a growing area of research aimed at producing chiral pyrimidine precursors.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below, offering a practical guide for laboratory implementation.
Protocol 1: Microwave-Assisted Synthesis using Diammonium Hydrogen Phosphate (DAHP)
This protocol describes a rapid and efficient synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation.
Materials:
-
4(6)-aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Diammonium Hydrogen Phosphate (DAHP) (10 mol%)
-
Aqueous Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 4(6)-aminouracil, the aromatic aldehyde, malononitrile, and DAHP.
-
Add aqueous ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Isolate the product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Heterogeneous Catalysis using a Reusable Nano-Catalyst
This protocol outlines the synthesis of pyrimidines using a recoverable nano-catalyst, emphasizing a sustainable approach.
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Guanidine hydrochloride (1 mmol)
-
Malononitrile (1.2 mmol)
-
Nano-NiZr4(PO4)6 (3 mg)
-
Ethanol
Procedure:
-
To a solution of the benzaldehyde derivative, guanidine hydrochloride, and malononitrile in ethanol, add the nano-NiZr4(PO4)6 catalyst.
-
Reflux the reaction mixture and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Recover the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield the pure pyrimidine product.
Protocol 3: Metal-Organic Framework (MOF) Catalyzed Synthesis
This protocol details the use of a cobalt-based MOF as an efficient catalyst for the one-pot synthesis of pyrimidine analogs.[5]
Materials:
-
Aldehyde (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Urea (1.5 mmol)
-
Co-MOF catalyst (40 mg)
Procedure:
-
In a round-bottom flask, combine the aldehyde, 1,3-dicarbonyl compound, urea, and the Co-MOF catalyst.
-
Heat the reaction mixture for 90 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Isolate the product, which often requires no further purification by column chromatography.[5]
-
The catalyst can be recovered and reused.[5]
Visualizing Catalytic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the relationships and processes involved in catalyzed pyrimidine synthesis.
Caption: A generalized experimental workflow for catalyzed pyrimidine synthesis.
Caption: Key performance characteristics of different catalyst types.
Caption: Simplified de novo pyrimidine biosynthesis pathway.
References
- 1. Pyrimidine Biosynthesis [iubmb.qmul.ac.uk]
- 2. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Phenylpyrimidine-4,6-diol: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Phenylpyrimidine-4,6-diol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal.[1][2] Personal protective equipment (PPE) is mandatory to mitigate risks of exposure.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation (Category 1) | Causes serious eye damage.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| Aquatic Hazard (Acute and Chronic) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |
Required Personal Protective Equipment (PPE) for Handling and Disposal:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and, if necessary, impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used if dust is generated or ventilation is inadequate.[1]
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the step-by-step methodology for the safe disposal of this compound waste. The primary directive is to treat all waste containing this compound as hazardous chemical waste.[5][6][7]
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
Step 2: Waste Collection
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, weighing papers, etc.), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[5] Do not pour any waste down the drain.[5]
Step 3: Containerization and Labeling
-
Use a compatible container for waste accumulation.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[6][7]
Step 4: Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until collection.[3][7]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4][5][6][7] This is the recommended method for the disposal of this chemical.[6]
Spill Response Plan
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Immediately evacuate the immediate spill area and inform nearby personnel.[5]
-
Isolate: Restrict access to the spill area.[5]
-
Ventilate: If it is safe to do so, increase ventilation in the area (e.g., ensure a fume hood is operating at maximum capacity).[5]
-
Protect: Don the appropriate PPE as detailed above before addressing the spill.[5]
-
Contain and Clean: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill.[5] Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol, and dispose of all cleanup materials as hazardous waste.[1]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Phenylpyrimidine-4,6-diol
This guide provides immediate, essential safety and logistical information for the handling of 2-Phenylpyrimidine-4,6-diol. The following procedures are based on established best practices for handling hazardous chemicals and are intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before commencing any work.
Hazard Identification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious eye damage/eye irritation (Category 1 & 2): Causes serious eye irritation or damage.[1][2][3]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2][3]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The required PPE for handling this compound varies by the laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles.[2][4] | Nitrile gloves. | Laboratory coat.[5] | Use in a well-ventilated area or a chemical fume hood.[2][6] |
| Running Reactions and Transfers | Chemical splash goggles or a face shield.[4][7] | Chemical-resistant gloves (e.g., nitrile).[2] | Chemical-resistant laboratory coat or apron over a lab coat.[7] | Work within a certified chemical fume hood.[7] |
| Handling Powders Outside of a Fume Hood | Chemical splash goggles.[2] | Double-gloving with nitrile gloves is recommended.[5] | Laboratory coat.[5] | A NIOSH-approved respirator with a particulate filter may be required.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standard operating procedure (SOP) is essential for the safe handling of hazardous chemicals.[9][10]
3.1. Engineering Controls and Preparation
-
Ensure an eyewash station and safety shower are accessible and in good working order.[2]
-
Perform all manipulations of this compound powder or solutions within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Gather all necessary equipment and materials before beginning the procedure to minimize movement in and out of the work area.
3.2. Handling and Experimental Use
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound in the fume hood. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][11][12]
-
In case of eye contact, rinse cautiously with water for several minutes.[11][12] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
If inhaled, move the person to fresh air and keep them comfortable for breathing.[2][3][11]
-
If swallowed, rinse the mouth and seek immediate medical attention.[2][11]
3.3. Post-Handling Procedures
-
Decontaminate all surfaces and equipment after use.
-
Wash hands and face thoroughly after handling the substance.[3][11]
-
Do not eat, drink, or smoke in the laboratory where chemicals are handled.[7][11]
Disposal Plan: Step-by-Step Waste Management
Chemical waste is regulated and must be disposed of through an approved hazardous waste program.[13][14] Do not dispose of chemical waste in the regular trash or down the sewer system.[13][15]
4.1. Solid and Liquid Waste Disposal
-
A laboratory chemical is considered waste when you no longer intend to use it.[16][17]
-
Collect all waste containing this compound in a compatible, leak-proof container.[16]
-
Clearly label the waste container with a "Hazardous Waste" tag.[13][16][17]
-
The label must include the full chemical name of all contents, the quantity, the date of waste generation, and the principal investigator's name and contact information.[13] Abbreviations and chemical formulas are not permitted.[13]
-
Keep the hazardous waste container securely closed except when adding waste.[14][16]
-
Store waste containers in a designated, secondary containment area, segregated from incompatible materials.[16][17]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[13]
4.2. Empty Container Disposal
-
To be disposed of as regular trash, an empty container that held a hazardous chemical must be triple-rinsed.[16][17]
-
Rinse the container three times with a suitable solvent that can remove the chemical residue.
-
Collect the rinsate as hazardous waste and dispose of it accordingly.[16][17]
-
After triple-rinsing, deface the original chemical label on the container before disposing of it in the regular trash.[17]
Workflow for Handling this compound
References
- 1. This compound | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. echemi.com [echemi.com]
- 7. lsu.edu [lsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Standard Operating Procedures (SOPs) | Environmental Health & Safety [ehs.rpi.edu]
- 10. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. pfw.edu [pfw.edu]
- 15. acs.org [acs.org]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
